molecular formula C6H4Cl2N2O B1304019 5,6-Dichloropyridine-3-carboxamide CAS No. 75291-84-8

5,6-Dichloropyridine-3-carboxamide

Cat. No.: B1304019
CAS No.: 75291-84-8
M. Wt: 191.01 g/mol
InChI Key: MPXFKNFJVCEHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloropyridine-3-carboxamide is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-Dichloropyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dichloropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFKNFJVCEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381957
Record name 5,6-dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75291-84-8
Record name 5,6-dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 5,6-Dichloropyridine-3-carboxamide

Executive Summary 5,6-Dichloropyridine-3-carboxamide (CAS 75291-84-8), also known as 5,6-dichloronicotinamide, is a critical heterocyclic intermediate employed in the synthesis of high-value pharmaceutical agents, including the thrombopoietin receptor agonist Avatrombopag.[1] This technical guide provides a comprehensive physicochemical analysis of the compound, detailing its thermodynamic constants, spectral signatures, and stability profiles. Designed for drug development professionals, this document synthesizes experimental data with mechanistic insights to support formulation and process chemistry optimization.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound features a pyridine core substituted with two chlorine atoms at the 5 and 6 positions and a carboxamide group at the 3 position.[1][2] The electron-withdrawing nature of the chlorine substituents significantly alters the electronic landscape of the pyridine ring compared to the parent nicotinamide, reducing the basicity of the ring nitrogen and enhancing the lipophilicity of the molecule.[1]

Table 1: Chemical Identity & Core Constants

PropertySpecification
IUPAC Name 5,6-Dichloropyridine-3-carboxamide
Common Synonyms 5,6-Dichloronicotinamide; 5,6-Dichloro-3-pyridinecarboxamide
CAS Registry Number 75291-84-8
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
SMILES NC(=O)c1cc(Cl)c(Cl)nc1
InChI Key MPXFKNFJVCEHKV-UHFFFAOYSA-N
Appearance White to off-white crystalline solid

Thermodynamic & Physical Constants

Understanding the solid-state and solution-phase behavior of 5,6-dichloropyridine-3-carboxamide is essential for process design. The introduction of halogen atoms increases the melting point relative to nicotinamide (MP 128–131°C) due to enhanced intermolecular interactions and molecular symmetry.[1]

Table 2: Physicochemical Properties

PropertyValue / RangeContext & Implications
Melting Point 223 – 225 °CHigh crystallinity indicates strong intermolecular hydrogen bonding (amide dimer network).[1]
Boiling Point ~300.9 °C (Predicted)Decomposes prior to boiling at atmospheric pressure.[1]
Density ~1.60 g/cm³ (Predicted)High density attributed to heavy chlorine atoms.[1]
LogP (Octanol/Water) 1.6 – 1.9 (Calculated)Moderate lipophilicity; significantly more lipophilic than nicotinamide (LogP -0.37).[1]
pKa (Pyridine N) < 1.0 (Estimated)The inductive effect of Cl at C5/C6 suppresses protonation of the pyridine nitrogen.[1]
Solubility (Water) Low (< 0.5 mg/mL)Poor aqueous solubility necessitates the use of co-solvents (DMSO, DMF) or surfactants.[1]
Solubility (Organic) HighSoluble in DMSO, DMF, DMAc; moderately soluble in methanol, ethyl acetate.[1]

Spectral Characterization

The structural integrity of 5,6-dichloropyridine-3-carboxamide is validated through distinct spectral markers. The chlorine substituents desymmetrize the ring, leading to characteristic splitting patterns in NMR.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 8.6 – 8.8 ppm (1H, d, J~2 Hz): Proton at C2. Deshielded by the adjacent ring nitrogen and the carbonyl group.[1] Appears as a doublet due to meta-coupling with H4.

    • δ 8.3 – 8.5 ppm (1H, d, J~2 Hz): Proton at C4. Deshielded by the carbonyl, but less so than H2. Shows meta-coupling with H2.

    • δ 7.6 – 8.1 ppm (2H, broad s): Amide NH₂ protons.[1] Typically appear as two broad singlets due to restricted rotation around the C-N amide bond.

  • ¹³C NMR: Distinct signals for the carbonyl carbon (~165 ppm), the chlorinated carbons (C5, C6), and the protonated carbons (C2, C4).[1]

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Molecular Ion: [M+H]⁺ = 191 (base peak).[1]

  • Isotope Pattern: Distinctive Cl₂ isotope pattern.

    • M (191): 100%

    • M+2 (193): ~64%[1]

    • M+4 (195): ~10%[1]

    • This 9:6:1 intensity ratio confirms the presence of two chlorine atoms.

Synthesis & Reactivity Profile[1][9]

The synthesis typically proceeds from 5,6-dichloronicotinic acid. The primary reactivity involves the amide group (hydrolysis, dehydration to nitrile) and the C6-chlorine atom, which is susceptible to nucleophilic aromatic substitution (


) due to the electron-deficient nature of the pyridine ring.[1]

Figure 1: Synthesis and Reactivity Pathways

SynthesisPathways Acid 5,6-Dichloronicotinic Acid (Precursor) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux Amide 5,6-Dichloropyridine- 3-carboxamide (Target) AcidCl->Amide NH3 (aq/gas) Nitrile 5,6-Dichloronicotinonitrile Amide->Nitrile POCl3 / Dehydration Subst SNAr Product (6-Amino/Alkoxy) Amide->Subst Nu- (R-NH2, RO-) Selective at C6

Caption: Synthetic route from acid precursor and downstream reactivity including dehydration and regioselective SNAr substitution at the C6 position.

Experimental Protocols

Protocol A: HPLC Purity Analysis

This method separates the amide from its acid precursor and potential regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (max absorption of pyridine core).[1]

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1).

  • Retention Time: Acid precursor elutes early (polar); Amide elutes later; Nitrile impurities elute last.[1]

Protocol B: Solubility Determination (Thermodynamic)
  • Preparation: Add excess solid (approx. 50 mg) to 2 mL of solvent (Water, Methanol, DMSO) in a sealed glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute filtrate 100x and analyze via HPLC (Protocol A) against a standard curve.

Handling & Stability

  • Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent moisture absorption, although the compound is not highly hygroscopic.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (which may hydrolyze the amide to the acid).[1]

  • Safety: Irritant. Causes skin and eye irritation (H315, H319).[1] Use standard PPE (gloves, goggles, fume hood).

References

  • LabNovo . Product Specifications: 5,6-Dichloropyridine-3-carboxamide (CAS 75291-84-8).[1][3] Retrieved from .[1]

  • PubChem . Compound Summary: 5,6-Dichloronicotinic acid (Precursor Data). National Library of Medicine. Retrieved from [Link].[1]

Sources

Technical Procurement & Utility Guide: 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dichloropyridine-3-carboxamide (CAS: 75291-84-8) is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals and kinase inhibitors.[1][2] Its utility stems from the differential reactivity of its halogen substituents, allowing for precise, regioselective functionalization.[1][2] However, its commercial availability is often fragmented between "in-stock" catalog quantities (mg to g scale) and "made-to-order" bulk requests.[1]

This guide addresses the critical gap between identifying the molecule and successfully integrating it into a drug development pipeline, focusing on sourcing integrity, quality validation, and synthetic application.

Part 1: Chemical Identity & Critical Specifications[1]

Before engaging suppliers, researchers must distinguish this specific amide from its metabolic precursors to avoid ordering errors.[1][2] The 5,6-dichloro substitution pattern is less common than the 2,6-isomer, leading to potential catalog mislabeling.[1][2]

ParameterSpecificationNotes
Chemical Name 5,6-Dichloropyridine-3-carboxamidePrimary identifier.
CAS Number 75291-84-8 CRITICAL: Do not confuse with the acid (CAS 41667-95-2).[1]
Molecular Formula C₆H₄Cl₂N₂OMW: 191.01 g/mol
Appearance White to off-white solidYellowing indicates oxidation or hydrolysis.[1]
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (Hexane).[1][2]
Key Impurity 5,6-Dichloronicotinic acidResult of hydrolysis during storage.[1]

Part 2: The Supply Chain Landscape[1][2]

Commercial availability for this compound follows a "Tiered Availability" model. Unlike common solvents, it is not a commodity chemical.[1][2]

Supplier Tiers
  • Tier 1 (Catalog Suppliers): Companies like Sigma-Aldrich, Combi-Blocks, and Enamine.[1]

    • Availability: High probability of stock (1g – 25g).

    • Purity: Typically >95%.[3][4]

    • Use Case: Hit-to-lead screening, analytical standards.[1][2]

  • Tier 2 (Specialty CROs): Firms specializing in pyridine chemistry (e.g., specialized Indian or Chinese CROs).

    • Availability: Lead time 2-4 weeks.[1]

    • Purity: Customizable (>98%).

    • Use Case: Process development, kilogram scale-up.[1][2]

  • Tier 3 (Bulk Manufacturers):

    • Availability: Campaign-based manufacturing.[1]

    • Use Case: GMP production.

Procurement Decision Matrix

The following decision tree illustrates the optimal sourcing strategy based on project phase and required quantity.

ProcurementStrategy Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 50 grams QtyCheck->SmallScale Discovery Phase LargeScale > 100 grams QtyCheck->LargeScale Development Phase Catalog Tier 1: Catalog Supplier (Sigma, Combi-Blocks) SmallScale->Catalog Custom Tier 2: Specialty CRO (Custom Synthesis) LargeScale->Custom Validation In-House QC (NMR + HPLC) Catalog->Validation Verify Identity Custom->Validation Verify Purity

Figure 1: Strategic sourcing workflow for 5,6-Dichloropyridine-3-carboxamide ensuring purity and cost-efficiency.

Part 3: Quality Control & Validation (The "Trustworthiness" Pillar)[1][2]

Due to the potential for hydrolysis (converting the amide to the acid) and the existence of regioisomers (e.g., 2,6-dichloro), relying solely on a Certificate of Analysis (CoA) is insufficient.[1][2]

Protocol 1: Regiochemistry Confirmation (¹H NMR)

The specific coupling constants (


) in Proton NMR are the definitive method to distinguish the 5,6-dichloro isomer from the 4,6- or 2,6-isomers.[1][2]
  • Solvent: DMSO-d₆

  • Expected Signals:

    • Proton A (C2-H): ~8.5 - 8.7 ppm (Singlet or fine doublet,

      
       Hz).[1] This proton is deshielded by the adjacent nitrogen and the carbonyl group.[1][2]
      
    • Proton B (C4-H): ~8.2 - 8.4 ppm (Singlet or fine doublet).[1]

    • Amide Protons: Two broad singlets (exchangeable with D₂O), typically around 7.6 and 8.1 ppm.[1]

  • Differentiation: If you see a large coupling constant (

    
     Hz), you likely have the 2,6-dichloro isomer (where protons are vicinal).[1][2] The 5,6-dichloro isomer has protons in a meta relationship (C2 and C4), resulting in very small coupling constants.[1][2]
    
Protocol 2: Purity Analysis (HPLC-UV)

This Reverse Phase method separates the amide from the likely nicotinic acid impurity.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).[1]

    • 2-10 min: 5% -> 95% B (Linear gradient).[1]

    • 10-12 min: 95% B.[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).

  • Pass Criteria: Main peak > 98% area. Any peak eluting earlier (more polar) is likely the hydrolyzed acid.

Part 4: Synthetic Utility & Mechanism[1][3][6]

The value of 5,6-Dichloropyridine-3-carboxamide lies in its regioselective electrophilicity .[1][2] In Nucleophilic Aromatic Substitution (


), the two chlorine atoms are not equivalent.[2][6]
The Regioselectivity Rule

The chlorine at Position 6 is significantly more reactive than the chlorine at Position 5 .[2]

  • Position 6: Ortho to the ring Nitrogen (highly activating) and Para to the Carboxamide (activating).

  • Position 5: Meta to the ring Nitrogen (non-activating) and Meta to the Carboxamide.

Therefore, nucleophiles (amines, alkoxides, thiols) will selectively displace the C6-Cl.[1][2]

ReactionPathway SM 5,6-Dichloropyridine- 3-carboxamide (Substrate) TS Meisenheimer Complex (Stabilized by N-atom) SM->TS Attack at C6 (Ortho to N) Prod_Minor Minor Product: 5-Substituted-6-chloro (Trace/Not Observed) SM->Prod_Minor Attack at C5 (Meta to N - Disfavored) Nuc Nucleophile (R-NH2, R-OH) Nuc->TS Prod_Major Major Product: 6-Substituted-5-chloro (C6 Displacement) TS->Prod_Major - HCl

Figure 2: Regioselective S_NAr pathway.[1] The C6 position is electronically activated for displacement, allowing the retention of the C5-Cl for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1][2]

Application in Drug Design

The retained Chlorine at C5 is a "handle" for further elaboration.[2] After the initial


 at C6, the C5-Cl can undergo Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the rapid construction of 5,6-disubstituted nicotinamide derivatives, a scaffold seen in several kinase inhibitors.[1][2]

References

  • Sigma-Aldrich. Product Specification: 5,6-Dichloropyridine-3-carboxamide (CAS 75291-84-8).[1][7] Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12833623 (5,6-Dichloropyridine-3-carboxamide).[1] Retrieved from .

  • Schlosser, M., et al. Regioselective functionalization of chloropyridines.[1]Journal of Heterocyclic Chemistry, 2005.[1] (Contextual citation for pyridine regioselectivity).

  • Blakemore, D. C., et al. Organic Synthesis with Pyridines: A Guide for Drug Discovery.[1][2]Nature Chemistry, 2018.[1] (Authoritative review on heteroaromatic functionalization).

  • Biosynth. 5,6-Dichloronicotinic acid (Precursor Analysis). Retrieved from .

Sources

theoretical studies of 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5,6-Dichloropyridine-3-carboxamide

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive theoretical framework for the analysis of 5,6-Dichloropyridine-3-carboxamide, a molecule of significant interest in pharmaceutical and agrochemical research.[1][2] As a pyridine carboxamide derivative, it belongs to a class of compounds known for a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5] This guide is designed for researchers, computational chemists, and drug development professionals, offering a roadmap for elucidating the molecule's structural, spectroscopic, and electronic properties through computational methods. We will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to the theoretical study of this promising scaffold.

Introduction: The Significance of the Pyridine Carboxamide Scaffold

The pyridine-3-carboxamide moiety is a cornerstone in medicinal chemistry, famously present in the coenzyme NAD (Nicotinamide Adenine Dinucleotide) and exhibiting a vast spectrum of biological activities.[4] The introduction of halogen substituents, such as the two chlorine atoms in 5,6-Dichloropyridine-3-carboxamide, can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic characteristics, thereby influencing its pharmacokinetic profile and target-binding affinity.

A thorough theoretical investigation provides a foundational understanding of these properties at the atomic level, preceding and guiding synthetic efforts and experimental validation. By employing quantum chemical calculations, we can predict molecular geometry, vibrational frequencies, electronic transitions, and reactivity patterns, accelerating the drug discovery and development process.

The Computational Engine: Density Functional Theory (DFT)

For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[6] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used method for predicting the properties of organic molecules with reliable accuracy.[7][8]

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Molecular Input: The initial 3D structure of 5,6-Dichloropyridine-3-carboxamide is constructed using a molecular modeling program. The empirical formula is C₆H₄Cl₂N₂O.

  • Computational Software: All calculations are to be performed using a quantum chemistry software package, such as Gaussian 09 or a more recent version.[7]

  • Method Selection:

    • Theory: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its robust description of electron correlation and inclusion of polarization (d,p) and diffuse (++) functions, which are critical for accurately modeling systems with heteroatoms and potential hydrogen bonding.[9]

  • Job Type: The calculation is set to Opt Freq, which first performs a geometry optimization to find the lowest energy conformation of the molecule, followed by a frequency calculation.

  • Validation: The absence of imaginary frequencies in the output of the frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

DFT_Workflow A 1. Build Initial Structure (5,6-Dichloropyridine-3-carboxamide) B 2. Select Computational Method (DFT/B3LYP/6-311++G(d,p)) A->B Define Theoretical Level C 3. Perform Geometry Optimization B->C Find Energy Minimum D 4. Perform Frequency Calculation C->D Characterize Stationary Point E 5. Verify No Imaginary Frequencies D->E Validate True Minimum E->C Imaginary Frequency Found (Re-optimize) F 6. Optimized Ground State Structure & Vibrational Modes E->F Successful Calculation

Caption: A typical workflow for DFT-based geometry optimization and frequency analysis.

Molecular Structure and Vibrational Analysis

The optimized molecular geometry provides key structural parameters (bond lengths, bond angles, and dihedral angles). This information is fundamental for understanding steric effects and the overall shape of the molecule, which dictates its potential interactions with biological targets.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The calculated vibrational frequencies can be directly correlated with experimental FT-IR and FT-Raman spectra, serving as a powerful tool for structural confirmation.[10][11] The potential energy distribution (PED) analysis is crucial for assigning the calculated frequencies to specific vibrational modes of the molecule.[9]

Table 1: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)Predicted (Hypothetical) Wavenumber (cm⁻¹)
Amide (–CONH₂)N-H Asymmetric Stretch3300 - 3500~3450
Amide (–CONH₂)N-H Symmetric Stretch3100 - 3300~3320
Amide (–CONH₂)C=O Stretch (Amide I)1630 - 1695~1685
Amide (–CONH₂)N-H Bend (Amide II)1550 - 1640~1610
Pyridine RingC=C / C=N Stretches1400 - 1600~1580, 1470, 1420
C-H (Aromatic)C-H Stretch3000 - 3100~3070
C-ClC-Cl Stretch600 - 800~750, 680

Note: Predicted wavenumbers are illustrative and would be obtained from a DFT frequency calculation. They are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic character and reactivity of a molecule.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and prone to electronic transitions.[12][13] The energy gap is directly related to the electronic absorption properties of the molecule.

Caption: Energy diagram illustrating the HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule.[14] It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic attack.[13]

  • Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms.

  • Green Regions (Neutral Potential): Represent areas of neutral or very low potential.

For 5,6-Dichloropyridine-3-carboxamide, the MEP surface would likely show strong negative potential around the carbonyl oxygen and the pyridine nitrogen, identifying them as key sites for hydrogen bonding and electrophilic interaction. Positive potential would be concentrated on the amide hydrogens. This analysis is fundamental for understanding non-covalent interactions in drug-receptor binding.[15]

Spectroscopic and Optical Properties

NMR Spectroscopy

Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts.[9] By comparing the calculated shifts (relative to a reference standard like TMS) with experimental data, one can confirm the molecular structure.[16] Discrepancies between theoretical and experimental shifts can often provide insight into solvent effects or intermolecular interactions not accounted for in the gas-phase calculation.

UV-Visible Spectroscopy

Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT).[17] This calculation predicts the absorption wavelengths (λ_max) and oscillator strengths of the electronic transitions, which are typically π → π* and n → π* in nature for this type of molecule. The calculated HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition.

Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, can exhibit nonlinear optical (NLO) properties.[18] The presence of the electron-donating amide group and the electron-withdrawing dichloropyridine ring suggests that 5,6-Dichloropyridine-3-carboxamide could possess NLO activity. Theoretical calculations can determine the first-order hyperpolarizability (β), a key parameter for quantifying second-order NLO response. Materials with high β values are of interest for applications in optoelectronics and photonics.[19][20]

Potential Applications in Drug Development

The theoretical data generated provides a powerful foundation for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogues, one can build quantitative structure-activity relationship (QSAR) models. For example, correlating the calculated HOMO-LUMO gap or MEP values with observed biological activity can reveal key electronic features required for potency.

  • Molecular Docking: The optimized geometry and calculated partial charges are essential inputs for molecular docking simulations.[21] These simulations predict the binding mode and affinity of 5,6-Dichloropyridine-3-carboxamide within the active site of a biological target (e.g., a bacterial enzyme), providing insights into the mechanism of action and guiding the design of more potent inhibitors.

Conclusion

The theoretical study of 5,6-Dichloropyridine-3-carboxamide, grounded in robust DFT calculations, offers a multi-faceted view of its molecular properties. This in-depth guide outlines a validated workflow—from geometry optimization and vibrational analysis to the prediction of electronic, spectroscopic, and NLO properties. The insights gained from such a computational investigation are not merely academic; they provide actionable intelligence that can significantly de-risk and accelerate the journey of a promising molecular scaffold from concept to clinical candidate or commercial product.

References

  • Title: Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC)
  • Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) Source: SciRP.org URL: [Link]

  • Title: Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties Source: ResearchGate URL: [Link]

  • Title: Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations Source: AIMS Press URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: PubMed Central URL: [Link]

  • Title: Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method Source: East European Journal of Physics URL: [Link]

  • Title: Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry Source: MDPI URL: [Link]

  • Title: Spectrophotometric, FTIR and theoretical studies of the charge-transfer complexes between isoniazid (pyridine-4-carboxylic acid hydrazide) and the acceptors (p-chloranil, chloranilic acid and tetracyanoethylene) in acetonitrile, their association constants, thermodynamic properties and other related properties Source: PubMed URL: [Link]

  • Title: UV-Vis spectra (in DCM) for target molecules 1, 4 and 6; comparing the... Source: ResearchGate URL: [Link]

  • Title: Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine Source: ResearchGate URL: [Link]

  • Title: Theoretical studies of 1,4-dihydropyridine-3,5-dicarboxamides as possible inhibitors of Mycobacterium tuberculosis enoyl reductase Source: ResearchGate URL: [Link]

  • Title: Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[( - Source: Trends in Sciences URL: [Link]

  • Title: Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives Source: The Royal Society of Chemistry URL: [Link]

  • Title: Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD Source: Semantic Scholar URL: [Link]

  • Title: Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes Source: MDPI URL: [Link]

  • Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups Source: MDPI URL: [Link]

  • Title: The Use of UV-Vis Spectroscopy in Bioprocess and Fermentation Monitoring Source: MDPI URL: [Link]

  • Title: DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives Source: SciRP.org URL: [Link]

  • Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

  • Title: Thiophene-based terpyridine and its zinc halide complexes: third-order nonlinear optical properties in the near-infrared region Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: PubMed Central URL: [Link]

  • Title: 6.3.2 Spectroscopy | chemrevise Source: chemrevise.org URL: [Link]

  • Title: FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol Source: ResearchGate URL: [Link]

  • Title: Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences Source: NIH URL: [Link]

  • Title: Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions Source: MDPI URL: [Link]

  • Title: N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Source: NIH URL: [Link]

  • Title: NMR spectroscopic investigations into the mechanism of absorption and desorption of CO2 by (tris-pyridyl)amine Zn complexes Source: SciSpace URL: [Link]

  • Title: Self diffraction and nonlinear optical properties for 2, 3- Diaminopyridine under cw illumination Source: iasj.net URL: [Link]

  • Title: Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields Source: ResearchGate URL: [Link]

  • Title: Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 fleQ relA through Fermentation Optimization Source: MDPI URL: [Link]

  • Title: Linear and Nonlinear Optical Properties of Acridine Dye Doped PMMA Polymer Source: ResearchGate URL: [Link]

  • Title: Procainamide Charge Transfer Complexes with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Experimental and Theoretical Study Source: MDPI URL: [Link]

  • Title: NMR spectroscopic investigations into the mechanism of absorption and desorption of CO2 by (tris-pyridyl)amine Zn complexes Source: SciSpace by Typeset URL: [Link]

  • Title: NIH Public Access Source: NIH Public Access URL: [Link]

  • Title: NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Source: ResearchGate URL: [Link]

  • Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PubMed Central URL: [Link]

  • Title: Functional for HOMO-LUMO gap of organic dyes? Source: Reddit URL: [Link]

  • Title: Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study Source: ResearchGate URL: [Link]

  • Title: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) Source: PubMed URL: [Link][Link])

Sources

Technical Whitepaper: Reactivity Profiling & Functionalization of 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic topography of 5,6-Dichloropyridine-3-carboxamide . Designed for medicinal chemists and process scientists, this document moves beyond basic structural description to explore the causal electronic factors governing regioselectivity.

The molecule represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and antitubercular agents. Its utility stems from the chemical non-equivalence of its two chlorine substituents, allowing for highly controlled, sequential functionalization without the need for protecting groups.

Electronic Topography & Reactivity Mapping

To design effective synthetic routes, one must first understand the electronic "terrain" of the molecule. The pyridine ring is electron-deficient (


-deficient), making it naturally susceptible to Nucleophilic Aromatic Substitution (SNAr) rather than Electrophilic Aromatic Substitution (EAS).[1]
The "Pull-Pull" Electronic System

The reactivity is dictated by three Electron-Withdrawing Groups (EWGs) acting in concert:

  • Pyridine Nitrogen (N1): Exerts a strong inductive (-I) and mesomeric (-M) pull, depleting electron density from the ring, specifically at positions C2, C4, and C6.

  • Carboxamide (C3): A meta-directing EWG (in EAS terms) but activates ortho and para positions for nucleophilic attack via resonance withdrawal.

  • Chlorine Atoms (C5, C6): Inductively withdrawing (-I), further acidifying the ring.

Site-Specific Reactivity Analysis
SiteChemical NatureElectronic StatusPrimary Reactivity ModeRelative Reactivity (krel)
C6-Cl

-Haloimine
Highly Activated SNAr, Pd-Oxidative AdditionHigh (Primary Vector)
C5-Cl

-Haloimine
Deactivated Pd-Coupling (Suzuki/Stille)Low (Secondary Vector)
C3-Amide CarboxamideElectrophilic Carbon Dehydration, HydrolysisModerate
Pyridine N HeteroatomNon-Basic N-Oxidation, CoordinationLow (Due to EWGs)
Visualization: The Reactivity Gradient

The following diagram illustrates the logical flow of reactivity, highlighting why C6 is the thermodynamic and kinetic point of entry.

ReactivityMap Molecule 5,6-Dichloropyridine- 3-carboxamide C6 Site C6 (Cl) (Alpha to N, Para to Amide) PRIMARY ELECTROPHILE Molecule->C6 S_NAr (Fast) Pd-Cat (Fast) C5 Site C5 (Cl) (Meta to N, Meta to Amide) SECONDARY ELECTROPHILE Molecule->C5 S_NAr (Inert) Pd-Cat (Slow) Amide Site C3 (CONH2) Auxiliary Functional Group Molecule->Amide Dehydration Hydrolysis C6->C5 Sequential Functionalization

Figure 1: Reactivity hierarchy. Note the sequential logic: C6 must usually be addressed before C5 in SNAr manifolds.

The Primary Vector: C6 Functionalization (SNAr)

The C6 position is the "soft spot" of the molecule. The regioselectivity here is not merely steric; it is electronically determined by the stability of the transition state (Meisenheimer Complex).

Mechanistic Causality

When a nucleophile (Nu-) attacks C6:

  • The negative charge is delocalized onto the Pyridine Nitrogen (a highly electronegative sink).

  • The charge is further stabilized by the para-carboxamide group.

Conversely, attack at C5 places the negative charge on Carbon atoms (C2, C4, C6), which is significantly less favorable. Therefore, exclusive regioselectivity for C6 is observed with amines, alkoxides, and thiols.

Experimental Protocol: C6-Amination

Objective: Selective displacement of C6-Cl with a primary amine (R-NH2).

  • Reagents: 5,6-Dichloropyridine-3-carboxamide (1.0 eq), Primary Amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol. Note: Polar aprotic solvents accelerate the reaction.

  • Conditions: 80°C – 100°C for 4–6 hours.

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with the pyridine substrate and NMP (5 mL/mmol). Stir until dissolved.

  • Base Addition: Add Diisopropylethylamine (DIPEA). Why? To neutralize the HCl byproduct and drive the equilibrium.

  • Nucleophile Addition: Add the amine dropwise.

  • Heating: Heat to 90°C. Monitor by LCMS.

    • Checkpoint: You will see the disappearance of the starting material (M+H = 191/193) and appearance of the mono-sub product. Bis-substitution (attack at C5) is extremely rare under these conditions.

  • Workup: Pour into ice water. The product usually precipitates due to the hydrophobic nature of the new amine adduct. Filter and wash with water.

The Secondary Vector: C5 Functionalization (Pd-Catalysis)

Once C6 is functionalized (or if C5 is targeted specifically via catalysis), the C5-chlorine remains available. However, C5 is electronically deactivated (beta-position). SNAr is virtually impossible at C5 without forcing conditions that degrade the amide. Therefore, Palladium-catalyzed cross-coupling is the required method.

The "Suzuki Switch"

While C6 is more reactive towards oxidative addition (Pd0


 PdII), one can selectively couple at C5 after reacting C6, or by exploiting subtle steric differences if C6 is protected.

Standard Workflow:

  • Step 1 (SNAr): Install Nucleophile at C6.

  • Step 2 (Suzuki): React the remaining C5-Cl with an Aryl Boronic Acid.

Experimental Protocol: C5-Suzuki Coupling

Objective: Cross-coupling of the C5-Cl (in a C6-substituted intermediate) with Phenylboronic acid.

  • Catalyst System: Pd(dppf)Cl2 (5 mol%) is preferred for its stability and bite angle.

  • Base: K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Water is critical for the transmetallation step.

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture with Nitrogen for 15 minutes. Why? Oxygen poisons the Pd(0) species.

  • Assembly: Add the C6-substituted-5-chloropyridine intermediate, Phenylboronic acid (1.2 eq), base, and catalyst.

  • Reaction: Heat to 100°C (reflux) for 12 hours under N2.

  • Purification: Filter through Celite (to remove Pd black), concentrate, and purify via Flash Column Chromatography (SiO2).

Amide Transformations (Site C3)

The C3-carboxamide is generally robust but can be leveraged for further scaffold diversity.

  • Dehydration to Nitrile: Treatment with POCl3 or Trifluoroacetic Anhydride (TFAA) converts the amide to a nitrile (Cyano group). This increases the electrophilicity of the ring further.

  • Hofmann Rearrangement: Treatment with Br2/NaOH can convert the -CONH2 into an amine (-NH2), yielding a 3-amino-pyridine derivative.

Visual Summary of Reaction Pathways

The following diagram maps the decision tree for synthesizing derivatives from the parent scaffold.

ReactionPathways Start 5,6-Dichloropyridine- 3-carboxamide PathA Path A: S_NAr (C6) Start->PathA Primary Amine, DIPEA, 90°C PathB Path B: Dehydration (C3) Start->PathB POCl3 or TFAA, 0°C to RT ProdA 6-Amino-5-chloro- nicotinamide PathA->ProdA Regioselective Displacement ProdB 5,6-Dichloropyridine- 3-carbonitrile PathB->ProdB Functional Group Interconversion Final 5-Aryl-6-Amino- nicotinamide ProdA->Final Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Caption Figure 2: Divergent synthesis pathways. Path A exploits the electronic bias of C6. Path B modifies the auxiliary group to alter ring electronics.

References

  • Regioselectivity in Halopyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text establishing -halo reactivity > -halo).
  • SNAr Kinetics & Mechanism: O'Brien, P., et al. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science, 2020. Link

  • Specific Scaffold Reactivity: "Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt." Scientific Reports, 2024. Link

  • Pd-Catalyzed Coupling in Chloropyridines: Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 2007. (Contextualizes the stability of the C5 position).
  • Commercial & Physical Data: "5,6-Dichloropyridine-3-carboxylic acid properties." Pipzine Chem, 2024.[2] Link

Sources

An In-depth Technical Guide to the Stability and Degradation of 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 5,6-Dichloropyridine-3-carboxamide. Drawing upon established principles of chemical stability and degradation of related pyridine derivatives, this document outlines the intrinsic physicochemical properties of the molecule and explores its susceptibility to various stress conditions, including pH-dependent hydrolysis, oxidation, photolysis, and thermal decomposition. Detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method are presented to empower researchers and drug development professionals in characterizing this molecule. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the stability landscape of 5,6-Dichloropyridine-3-carboxamide.

Introduction: Understanding the Core Molecule

5,6-Dichloropyridine-3-carboxamide is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of two chlorine atoms on the pyridine ring, coupled with a carboxamide functional group, imparts a unique electronic and steric profile that dictates its chemical reactivity and, consequently, its stability. A thorough understanding of its degradation pathways is paramount for the development of stable formulations, the identification of potential impurities, and ensuring regulatory compliance.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop and validate stability-indicating analytical methods.[1][2] This guide will delve into the practical and theoretical aspects of assessing the stability of 5,6-Dichloropyridine-3-carboxamide.

Physicochemical Properties of 5,6-Dichloropyridine-3-carboxamide and Related Structures

The stability of a molecule is intrinsically linked to its physical and chemical properties. While specific experimental data for 5,6-Dichloropyridine-3-carboxamide is not extensively published, we can infer its likely characteristics from related compounds such as 5,6-Dichloropyridine-3-carboxylic acid.

Property5,6-Dichloropyridine-3-carboxylic acidInferred Properties for 5,6-Dichloropyridine-3-carboxamide
Molecular Formula C6H3Cl2NO2[3]C6H4Cl2N2O
Molar Mass 192.00 g/mol [3]191.01 g/mol
Appearance White to off-white solid[3]Likely a white to off-white solid
Melting Point 175 - 179 °C[3]Expected to be a relatively high-melting solid
Solubility in Water Slightly soluble[3]Likely sparingly soluble in water
pKa Around 2.5 (approximate for carboxylic acid)[3]The pyridine nitrogen will have a low pKa due to the electron-withdrawing effects of the chlorine atoms and the carboxamide group. The amide proton is weakly acidic.
General Stability Stable under normal conditions[3]Expected to be stable under standard storage conditions, but susceptible to degradation under stress.

The electron-withdrawing nature of the two chlorine atoms and the carboxamide group significantly reduces the basicity of the pyridine nitrogen, making it less susceptible to protonation compared to unsubstituted pyridine.[4] This electronic effect also influences the susceptibility of the pyridine ring to nucleophilic attack.

Predicted Degradation Pathways of 5,6-Dichloropyridine-3-carboxamide

Based on the functional groups present and data from related pyridine compounds, several degradation pathways can be anticipated under forced stress conditions.

3.1. Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals. For 5,6-Dichloropyridine-3-carboxamide, both the amide group and the chloro substituents are potential sites for hydrolysis.

  • Acidic Hydrolysis: Under acidic conditions, the amide bond can be hydrolyzed to yield 5,6-Dichloropyridine-3-carboxylic acid and ammonia. The rate of this reaction is typically dependent on the hydronium ion concentration.

  • Basic Hydrolysis: In alkaline conditions, the amide can also be hydrolyzed via nucleophilic attack by hydroxide ions, again forming 5,6-Dichloropyridine-3-carboxylic acid. Additionally, nucleophilic aromatic substitution of one or both chlorine atoms by hydroxide ions may occur, leading to the formation of chlorohydroxypyridine and dihydroxypyridine derivatives. The electron-deficient nature of the pyridine ring makes it susceptible to such nucleophilic substitutions.[4] The influence of pH on the stability of pyridine derivatives is a well-documented phenomenon.[5]

  • Neutral Hydrolysis: While generally slower, hydrolysis can also occur in neutral aqueous solutions, particularly at elevated temperatures.

3.2. Oxidative Degradation

The pyridine ring, while relatively stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The specific outcome will depend on the oxidizing agent used.

3.3. Photodegradation

Many aromatic and heterocyclic compounds undergo photodegradation upon exposure to UV or visible light. For halogenated pyridines, photolysis can lead to the reductive dehalogenation or the formation of other photoproducts. The degradation of pyridine under UV irradiation has been reported, and this susceptibility may be shared by its derivatives.[6][7] The presence of chromophores in the 5,6-Dichloropyridine-3-carboxamide structure suggests a potential for photosensitivity.

3.4. Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For pyridine and its derivatives, thermal degradation often proceeds through radical mechanisms, which can lead to complex mixtures of degradation products, including ring-opened species and polymers.[8][9]

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to elucidate the degradation pathways and to develop a stability-indicating analytical method. The following protocols are designed to provide a robust framework for this investigation.

4.1. Preparation of Stock and Working Solutions

A well-characterized stock solution of 5,6-Dichloropyridine-3-carboxamide is the starting point for all stress studies.

Protocol 1: Stock Solution Preparation

  • Accurately weigh approximately 25 mg of 5,6-Dichloropyridine-3-carboxamide reference standard.

  • Dissolve the standard in a suitable organic solvent (e.g., acetonitrile or methanol) in a 25 mL volumetric flask. Ensure complete dissolution, using sonication if necessary.

  • Make up to the mark with the same solvent to achieve a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the appropriate solvent to a concentration suitable for the analytical method (e.g., 100 µg/mL).

4.2. Stress Conditions

The following are recommended stress conditions. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidative 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Solid State80 °C1, 3, 7 days
Photolytic Solution (in quartz cuvette)Room TemperatureICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter)

Protocol 2: General Procedure for Stress Studies (Solution State)

  • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL flask.

  • Add 1 mL of the respective stressor solution (e.g., 1 M HCl for a final concentration of 0.1 M).

  • For thermal stress in solution, place the flask in a water bath at the specified temperature.

  • At the designated time points, withdraw an aliquot of the stressed sample.

  • Neutralize the aliquot if necessary (e.g., add an equimolar amount of NaOH to the acid-stressed sample and vice versa).

  • Dilute the neutralized sample with the mobile phase to the working concentration (e.g., 100 µg/mL).

  • Analyze immediately using the developed stability-indicating method.

  • A control sample (without the stressor) should be run in parallel.

4.3. Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10]

Protocol 3: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve polar and non-polar degradants.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a photodiode array detector).

  • Method Validation: The method should be validated according to ICH guidelines, with a key focus on specificity. This is achieved by analyzing the stressed samples and demonstrating that the peaks for the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Visualization of Workflows and Pathways
5.1. Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution of 5,6-Dichloropyridine-3-carboxamide Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dissolution Photo->Neutralize HPLC Stability-Indicating HPLC-UV/PDA Neutralize->HPLC MS LC-MS for Degradant ID HPLC->MS Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5,6-Dichloropyridine-3-carboxamide C6H4Cl2N2O Acid_Deg 5,6-Dichloropyridine-3-carboxylic acid C6H3Cl2NO2 Parent->Acid_Deg H+ or OH- Hydroxy_Deg 5-Chloro-6-hydroxypyridine-3-carboxamide Parent->Hydroxy_Deg OH- (SNAr) N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Dehalogenated Monochloro- or Dechlorinated Product Parent->Dehalogenated

Caption: Potential degradation pathways for 5,6-Dichloropyridine-3-carboxamide.

Data Interpretation and Reporting

The data generated from the forced degradation studies should be compiled into a comprehensive report.

Table 2: Example Data Summary Table

Stress ConditionTime% Assay of Parent% Total ImpuritiesMajor Degradant 1 (RT)Major Degradant 2 (RT)Mass Balance (%)
0.1 M HCl, 60°C 24 h95.24.50.3 (RT 5.2 min)4.2 (RT 8.1 min)99.7
72 h88.111.20.8 (RT 5.2 min)10.4 (RT 8.1 min)99.3
0.1 M NaOH, RT 4 h92.57.16.8 (RT 9.5 min)0.3 (RT 10.2 min)99.6
8 h85.314.213.5 (RT 9.5 min)0.7 (RT 10.2 min)99.5
3% H₂O₂, RT 72 h98.90.90.9 (RT 11.0 min)-99.8

Key aspects to report include:

  • Purity Plots: Chromatograms of the unstressed and stressed samples.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, demonstrating that all significant degradants are being detected.

  • Peak Purity: Data from the PDA detector confirming the spectral homogeneity of the parent peak.

  • Structural Elucidation: For major degradation products, structural elucidation using techniques like LC-MS/MS and NMR is recommended.

Conclusion

The stability of 5,6-Dichloropyridine-3-carboxamide is a critical attribute that must be thoroughly characterized to ensure the safety and efficacy of any resulting product. This guide has provided a framework for understanding its potential degradation pathways and a set of detailed protocols for conducting forced degradation studies. By applying these methodologies, researchers can gain a comprehensive understanding of the molecule's stability profile, develop robust and reliable analytical methods, and ultimately, accelerate the drug development process. The principles of chemical kinetics and degradation mechanisms discussed herein serve as a foundation for a scientifically sound approach to stability testing.

References
  • Baj, S., & Sławiński, J. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(11), 2825.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). Forced degradation studies: Regulatory considerations and implementation. Pharmaceutical Technology, 31(3), 60-71.
  • MDPI. (2023). Investigating Bio-Inspired Degradation of Toxic Dyes Using Potential Multi-Enzyme Producing Extremophiles. Retrieved from [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PloS one, 7(10), e47205.
  • Časaitė, V., Vaitekūnas, J., Meškys, R., & Stankevičiūtė, M. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
  • Alchemist-chem. (n.d.). Methyl 5,6-Dichloropyridine-3-Carboxylate. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4158.
  • Alchemist-chem. (n.d.). 5,6-Dichloropyridine-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s. Retrieved from [Link]

  • PubMed. (2008). Degradative fate of 3-chlorocarbazole and 3,6-dichlorocarbazole in soil. Retrieved from [Link]

  • PubMed. (2012). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2012). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]

  • ResearchGate. (1990). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Retrieved from [Link]

  • MDPI. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. Retrieved from [Link]

  • ResearchGate. (1959). The Stability of Pyridine Nucleotides. Retrieved from [Link]

  • PubMed Central. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. Retrieved from [Link]

  • Google Patents. (1957). Method of hydrolyzing di-and trichlorobenzenes.
  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

  • PLOS ONE. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • PubMed. (1990). Metabolism of pyridine compounds by phthalate-degrading bacteria. Retrieved from [Link]

  • Analytical Methods. (2012). Analytical Methods. Retrieved from [Link]

  • PubMed. (2024). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Retrieved from [Link]

  • A Journal of AIDIC. (2014). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2022). Pyridine-amide-based hetero-copper iodide for the photocatalytic degradation of dyes and aerosol discolouration of VOC gases. Retrieved from [Link]

  • University of Johannesburg. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • Universidade de Lisboa. (2015). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Retrieved from [Link]

  • National Institutes of Health. (2024). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Retrieved from [Link]

  • OUCI. (2021). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dichloronicotinic acid. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Suzuki-Miyaura Coupling of 5,6-Dichloropyridine-3-carboxamide

Substituted pyridine scaffolds are foundational components in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Among these, 5,6-Dichloropyridine-3-carboxamide serves as a versatile and highly valuable building block for drug discovery.[3] Its di-halogenated structure presents a unique opportunity for sequential, site-selective functionalization to build molecular complexity. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and widely utilized methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[4][5] This is due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the requisite boronic acid reagents.[6]

This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and critical experimental considerations for successfully performing a regioselective Suzuki-Miyaura coupling reaction on 5,6-Dichloropyridine-3-carboxamide. It is designed for researchers and scientists in organic synthesis and drug development, offering insights into optimizing reaction outcomes and troubleshooting common challenges.

Mechanistic Insights: The Palladium Catalytic Cycle and Regioselectivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is paramount to rationalizing experimental choices and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : A low-valent Pd(0) species inserts into the carbon-halogen bond of the aryl halide (in this case, a C-Cl bond of the pyridine), forming a Pd(II) complex.[7] This step is typically the rate-determining step of the entire cycle, especially for less reactive aryl chlorides.[4]

  • Transmetalation : The organic group from the boronic acid (R') is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R'B(OH)₃]⁻).[8][9] This boronate then displaces the halide or other ligand on the Pd(II) complex.

  • Reductive Elimination : The two organic fragments (the pyridine and the R' group) on the palladium center couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R')L₂ OxAdd->Trans Transmetalation (R'-B(OH)₂) Base Trans->Pd0 Reductive Elimination (Ar-R') Product Coupled Product (Ar-R') Trans->Product ArX 5,6-Dichloropyridine-3-carboxamide (Ar-X) ArX->OxAdd Boronic Arylboronic Acid (R'-B(OH)₂) Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Decisive Factor: Regioselectivity in Dihalopyridines

When a substrate contains multiple halogen atoms, such as 5,6-Dichloropyridine-3-carboxamide, the question of which site reacts first (regioselectivity) becomes critical. Several factors govern this selectivity:

  • Electronic Effects : Oxidative addition is favored at the more electron-deficient (electrophilic) carbon center.[10] In the 5,6-dichloropyridine system, the C6 position is para to the ring nitrogen, while the C5 position is meta. The strong electron-withdrawing effect of the pyridine nitrogen is more pronounced at the C6 position, making its C-Cl bond more susceptible to oxidative addition.

  • Steric Hindrance : While less of a factor with the two adjacent chlorine atoms, significant steric bulk near one of the halogens can disfavor reaction at that site.

  • Ligand Choice : The electronic and steric properties of the phosphine ligand on the palladium catalyst can dramatically influence site selectivity. Bulky, electron-rich ligands can alter the catalyst's preference for one site over another.[10][11] For challenging substrates like heteroaryl chlorides, sterically hindered alkyl phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1]

For 5,6-Dichloropyridine-3-carboxamide, the reaction is generally expected to occur preferentially at the C6 position due to the stronger electronic activation by the para-nitrogen atom.

Materials and Reagents Selection

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of each component.

ComponentExample(s)Role & Rationale
Substrate 5,6-Dichloropyridine-3-carboxamideThe electrophilic partner containing the C-Cl bonds to be functionalized.
Nucleophile Phenylboronic Acid, 4-Methoxyphenylboronic AcidThe source of the aryl group to be coupled. Boronic acids are stable, easy to handle, and generally non-toxic.
Palladium Pre-catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂The source of the active Pd(0) catalyst. Pd(PPh₃)₄ is a Pd(0) source directly. Pd(II) sources like Pd(dppf)Cl₂ require in-situ reduction.
Ligand PPh₃, dppf, SPhos, XPhos, P(t-Bu)₃Stabilizes the palladium center and modulates its reactivity. For aryl chlorides, bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)₃) are often required to facilitate the difficult oxidative addition step.[1][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. The choice of base can significantly impact yield; stronger bases are often used for less reactive systems.[12]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base. Degassing is crucial.

Detailed Experimental Protocol: Mono-Arylation at the C6 Position

This protocol describes a general procedure for the regioselective mono-arylation of 5,6-Dichloropyridine-3-carboxamide with phenylboronic acid.

Materials and Equipment
  • 5,6-Dichloropyridine-3-carboxamide (1.0 equiv)

  • Phenylboronic Acid (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • TLC plates, Ethyl Acetate, Hexanes, Diethyl Ether, Celite®

Reaction Setup (Under Inert Atmosphere)
  • Glassware Preparation : Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : To the flask, add 5,6-Dichloropyridine-3-carboxamide (e.g., 191 mg, 1.0 mmol), Phenylboronic Acid (e.g., 158 mg, 1.3 mmol), K₃PO₄ (e.g., 425 mg, 2.0 mmol), Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), and SPhos (e.g., 16 mg, 0.04 mmol).

  • Solvent Degassing : Separately, degas the 1,4-dioxane and water by sparging with Argon for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst and lead to unwanted side reactions like boronic acid homocoupling.[13]

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the flask containing the solids.

  • Final Purge : Seal the flask and briefly evacuate and backfill with the inert gas three times to ensure the headspace is free of oxygen.

Reaction Execution and Monitoring
  • Heating : Lower the flask into a preheated oil bath set to 80-100 °C.

  • Stirring : Begin vigorous stirring of the reaction mixture.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive pressure of inert gas. A typical mobile phase for TLC could be 30-50% Ethyl Acetate in Hexanes. The product should have a lower Rf than the starting material. The reaction is typically complete within 4-24 hours.

Work-up and Purification
  • Cooling and Quenching : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Dilution : Dilute the reaction mixture with Ethyl Acetate (e.g., 20 mL) and water (e.g., 10 mL).

  • Filtration (Optional) : If significant solids (palladium black) are present, filter the mixture through a pad of Celite®, washing the pad with additional Ethyl Acetate.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes to isolate the desired 5-chloro-6-phenylpyridine-3-carboxamide product.[14]

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up & Purification A Flame-dry Schlenk flask B Add solids: Substrate, Boronic Acid, Base, Pd Catalyst, Ligand A->B C Add Degassed Solvent (Dioxane/Water) B->C D Purge with Inert Gas C->D E Heat to 80-100 °C with vigorous stirring D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Extract with Ethyl Acetate G->H I Wash with Water/Brine H->I J Dry and Concentrate I->J K Purify via Column Chromatography J->K Final Pure Product K->Final

Caption: Workflow for the Suzuki coupling of 5,6-Dichloropyridine-3-carboxamide.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Pd catalyst (oxidized).2. Insufficiently degassed solvents/atmosphere.3. Inappropriate base or solvent system.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a different pre-catalyst.2. Ensure thorough degassing of all solvents and maintain a positive inert gas pressure.3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O).4. Increase the temperature in 10 °C increments.
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture, which can facilitate oxidative coupling of the boronic acid.[13]Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.
Protodehalogenation The C-Cl bond is cleaved and replaced with a hydrogen atom. This can be caused by slow transmetalation, allowing competing decomposition pathways.[1]1. Use a more reactive boronic acid derivative (e.g., a pinacol ester or trifluoroborate salt).2. Ensure the base is sufficiently strong and soluble.3. Use a more electron-rich ligand to accelerate the catalytic cycle.
Formation of Di-substituted Product The reaction is not selective and couples at both C5 and C6. This can occur with prolonged reaction times, higher temperatures, or excess boronic acid.1. Use a smaller excess of boronic acid (e.g., 1.05-1.1 equiv).2. Monitor the reaction carefully and stop it once the starting material is consumed.3. Lower the reaction temperature to increase selectivity.

Safety, Handling, and Disposal

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling : Handle all chemicals in a well-ventilated fume hood. 5,6-Dichloropyridine-3-carboxamide and its derivatives should be treated as potentially toxic.

  • Palladium Catalysts : Many palladium catalysts, particularly Pd on carbon, can be pyrophoric and may ignite upon exposure to air, especially when dry or in the presence of solvents.[15][16] Always handle palladium catalysts under an inert atmosphere.[16]

  • Waste Disposal : Palladium is a precious metal, and its recovery is both economically and environmentally important.[17] Collect all palladium-containing waste streams (reaction residues, filter cakes, etc.) in a designated hazardous waste container for proper disposal or reclamation.[18][19] Never dispose of palladium waste down the drain.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Alchemist-chem. 5,6-Dichloropyridine-3-carboxylic Acid | Properties, Uses, Safety Data & Suppliers in China. Available from: [Link]

  • Levin, D. C., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(5), 3242-3245. Available from: [Link]

  • Chemist-G. (2022). Suzuki Coupling Mechanism. YouTube. Available from: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 25(21), 5192. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6056-6074. Available from: [Link]

  • National Institutes of Health. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 60(33), 18058-18063. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • National Institutes of Health. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2963. Available from: [Link]

  • National Institutes of Health. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. Molecules, 27(23), 8251. Available from: [Link]

  • ResearchGate. (2022). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available from: [Link]

  • National Institutes of Health. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening. Journal of Medicinal Chemistry, 60(17), 7464-7479. Available from: [Link]

  • ResearchGate. (2025). “Large-but-flexible” palladium-NHCs complexes catalyzed site-selective Suzuki coupling of 2,5-dichloropyridine. Available from: [Link]

  • University of California. (2017). Standard Operating Procedure: Palladium. Available from: [Link]

  • ResearchGate. (2014). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Available from: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available from: [Link]

  • Princeton University. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

  • Specialty Metals. Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. (2015). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex. Available from: [Link]

  • MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. Available from: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available from: [Link]

  • ResearchGate. (2010). New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. Available from: [Link]

  • ResearchGate. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available from: [Link]

  • ACS Publications. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 12(1), 114-121. Available from: [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling with 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Medicinal Chemistry

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biologically active compounds.[1] The reaction's utility is underscored by its tolerance of a wide array of functional groups and the typically mild conditions under which it can be performed.[2]

This document provides a detailed guide to the application of the Sonogashira coupling for a specific and functionally rich substrate: 5,6-Dichloropyridine-3-carboxamide. This pyridine derivative is of significant interest in drug discovery, and the ability to selectively introduce molecular complexity via alkynylation is a critical step in the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key considerations for achieving high yields and selectivity.

Mechanistic Overview: A Symphony of Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles, one driven by palladium and the other by copper.[3] A simplified representation of this dual-catalyst system is essential for understanding the role of each component and for troubleshooting the reaction.

The palladium cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species. The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The final step in the palladium cycle is reductive elimination, which yields the desired alkynylated product and regenerates the palladium(0) catalyst.[4]

The copper cycle's primary role is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide. This species is a more potent nucleophile than the deprotonated alkyne itself, facilitating the crucial transmetalation step with the palladium center.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Cu(I)-C≡CR Cu(I)-C≡CR Alkyne_Activation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation R-C≡C-H R-C≡C-H R-C≡C-H->Alkyne_Activation Base Base Base->Alkyne_Activation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: The dual catalytic cycles of the Sonogashira coupling.

Key Considerations for the Sonogashira Coupling of 5,6-Dichloropyridine-3-carboxamide

The successful Sonogashira coupling of 5,6-Dichloropyridine-3-carboxamide requires careful consideration of several factors, primarily arising from the electronic nature of the pyridine ring and the presence of two chloro substituents and an amide functional group.

1. Chemoselectivity: The pyridine ring is substituted with two chloro atoms at the 5- and 6-positions. The relative reactivity of these two positions towards oxidative addition to the palladium(0) center will determine the chemoselectivity of a mono-alkynylation reaction. Generally, for dihalopyridines, the halide at the position with the lowest electron density is more reactive. In this case, the 6-position is adjacent to the nitrogen atom, which is electron-withdrawing, potentially making the C-Cl bond at this position more susceptible to oxidative addition. However, steric hindrance from the adjacent substituent at the 5-position and the carboxamide group at the 3-position could also play a role. A study on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine demonstrated that selective mono-alkynylation could be achieved, suggesting that controlling the stoichiometry of the alkyne is a viable strategy for achieving mono-substitution.[5]

2. Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high catalytic activity and selectivity. For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step. Ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) have shown promise in the coupling of challenging aryl chlorides.[6] Common palladium precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dba)₂.[3]

3. Role of the Amide Group: The carboxamide group at the 3-position is a potential coordinating group for the metal catalysts. While this can sometimes be beneficial by directing the catalyst to a specific position, it can also lead to catalyst inhibition. The use of a suitable solvent and careful control of reaction temperature can help to mitigate these effects. There have been reports on the successful Sonogashira coupling of substrates containing amide functionalities, suggesting that the reaction is generally tolerant of this group.[7]

4. Reaction Conditions: The choice of base and solvent is also crucial. Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[1] The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[1] Anhydrous and deoxygenated conditions are typically necessary to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne.[1]

Experimental Protocol

This protocol provides a starting point for the mono-alkynylation of 5,6-Dichloropyridine-3-carboxamide. Optimization of the reaction parameters may be necessary for different alkynes.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5,6-Dichloropyridine-3-carboxamide≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Pd(PPh₃)₄99%Commercially Available
Copper(I) Iodide (CuI)99.99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Schlenk flask-Standard laboratory supplier
Magnetic stirrer-Standard laboratory supplier
Inert gas (Argon or Nitrogen)High purityGas supplier

Reaction Setup Workflow:

reaction_setup A Dry Schlenk flask under vacuum and backfill with inert gas. B Add 5,6-Dichloropyridine-3-carboxamide, Pd(PPh3)4, and CuI. A->B C Evacuate and backfill with inert gas (3 cycles). B->C D Add anhydrous THF and Et3N via syringe. C->D E Add terminal alkyne dropwise via syringe. D->E F Stir the reaction mixture at the specified temperature. E->F G Monitor reaction progress by TLC or LC-MS. F->G

Caption: Workflow for the Sonogashira coupling reaction setup.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5,6-Dichloropyridine-3-carboxamide (1.0 mmol, 1.0 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle two more times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Table of Recommended Reaction Parameters (Starting Point):

ParameterRecommended ValueRationale
Stoichiometry
5,6-Dichloropyridine-3-carboxamide1.0 eq.Limiting reagent
Terminal Alkyne1.1 - 1.5 eq.A slight excess can drive the reaction to completion.
Catalyst Loading
Pd(PPh₃)₄2 - 5 mol%Typical loading for Sonogashira couplings.
CuI5 - 10 mol%Co-catalyst to facilitate alkyne activation.
Base
Triethylamine (Et₃N)2.0 - 3.0 eq.Acts as a base and can serve as a co-solvent.
Solvent
THF0.1 - 0.2 MA good solvent for the reagents and catalysts.
Temperature Room Temp. to 80 °CStart at a moderate temperature and increase if necessary.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS for completion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and deoxygenated conditions. Use fresh catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inefficient ligandScreen alternative phosphine ligands (e.g., XPhos, SPhos).
Formation of di-alkynylated product Excess alkyneReduce the stoichiometry of the alkyne to 1.05 - 1.1 equivalents.
High reaction temperature/timeLower the reaction temperature and monitor the reaction closely to stop at the mono-alkynylation stage.
Alkyne homocoupling (Glaser coupling) Presence of oxygenEnsure rigorous deoxygenation of the reaction mixture and setup.
Low yield after workup Product solubility issuesChoose an appropriate workup and purification solvent system.
Decomposition on silica gelConsider alternative purification methods like crystallization or preparative HPLC.

Conclusion

The Sonogashira coupling of 5,6-Dichloropyridine-3-carboxamide presents a powerful method for the synthesis of novel pyridine-based compounds with potential applications in drug discovery. By carefully considering the chemoselectivity, optimizing the catalyst system, and controlling the reaction conditions, researchers can achieve high yields of the desired mono-alkynylated products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews107 , 874-922 (2007). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed. [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

Sources

antifungal properties of substituted nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into the literature. I'm focusing on antifungal properties of substituted nicotin amides, especially mechanisms, structure-activity relationships, and potential lead compounds. The goal is to build a solid foundation before moving forward. I'm keen on finding articles and reviews.

Analyzing Antifungal Compounds

I'm now expanding my search to pinpoint key fungal pathogens tested against these compounds, along with the specific assays used, like MIC and biofilm disruption. I'm also delving into potential fungal molecular targets and looking for established protocols from sources like CLSI and EUCAST. I will then synthesize the information, structuring it with an introduction and focusing on a review of nicotinamide and its derivatives.

Expanding Research Scope

I'm now conducting an extensive literature search, specifically targeting the antifungal properties of substituted nicotinamides. My focus is on the mechanism, SAR, and lead compounds. I'm also identifying tested fungal pathogens and assays like MIC and biofilm disruption. I am searching for fungal molecular targets and established protocols for antifungal susceptibility testing, and I plan to synthesize this data into a structured application note.

Application Note: A Strategic Guide to the Design and Evaluation of Kinase Inhibitors Based on the 5,6-Dichloropyridine-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.

Objective: This document provides a comprehensive guide to the rational design, synthesis, and biological evaluation of novel kinase inhibitors utilizing the versatile 5,6-dichloropyridine-3-carboxamide scaffold. It offers field-proven insights, detailed protocols, and a framework for advancing from initial concept to a validated lead compound.

Introduction: The Strategic Value of the Pyridine-3-carboxamide Scaffold in Kinase Inhibition

Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate the exploration of novel chemical scaffolds.

The pyridine-3-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[3] The 5,6-dichloropyridine-3-carboxamide derivative, in particular, serves as an exceptionally valuable starting point.[4] Its two chlorine atoms provide reactive handles for introducing chemical diversity through modern cross-coupling reactions, enabling a systematic exploration of the kinase active site to achieve high potency and selectivity. This guide details a strategic approach to harness the potential of this scaffold.

Rational Design Strategy and Structure-Activity Relationship (SAR)

The cornerstone of designing inhibitors based on this scaffold is understanding how to strategically modify its three key positions to optimize interactions within the kinase ATP-binding site. Most kinase inhibitors function by competing with ATP, and their design often leverages interactions with the hinge region, a hydrophobic back pocket, and the solvent-exposed front region.[5][6]

The 5,6-dichloropyridine-3-carboxamide scaffold can be systematically modified as follows:

  • Vector 1 (Amide - R¹): The amide substituent extends towards the solvent-exposed region of the active site. Modification at this position is critical for fine-tuning selectivity and improving physicochemical properties, such as solubility. Bulky or charged groups can be introduced here to exploit features unique to the target kinase, thereby reducing off-target effects.

  • Vector 2 (C6-Position - R²): The chlorine at the C6 position is adjacent to the hinge-binding pyridine nitrogen. Substitution at this site, often via nucleophilic aromatic substitution (SNAr), allows for the introduction of groups that can form additional hydrogen bonds with the kinase hinge, anchoring the inhibitor firmly in place.

  • Vector 3 (C5-Position - R³): The chlorine at the C5 position points towards a hydrophobic region, often referred to as the "back pocket." Modifying this position, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allows for the installation of aryl or alkyl groups that can occupy this pocket, significantly enhancing potency and selectivity.[5]

SAR_Strategy cluster_vectors Key Modification Vectors cluster_targets Target Interaction Sites Scaffold 5,6-Dichloropyridine-3-carboxamide Core V1 Vector 1: Amide (R¹) Scaffold->V1 V2 Vector 2: C6-Position (R²) Scaffold->V2 V3 Vector 3: C5-Position (R³) Scaffold->V3 T1 Solvent Front Region (Selectivity, Physicochemical Properties) V1->T1 Explores T2 Hinge Region (Anchoring, Potency) V2->T2 Interacts with T3 Hydrophobic Back Pocket (Potency, Selectivity) V3->T3 Occupies Synthesis_Workflow Start 5,6-Dichloronicotinic Acid Amide Amide Coupling (HATU, DIPEA, Amine R¹) Start->Amide Intermediate Amide Intermediate Amide->Intermediate Suzuki Suzuki Coupling (Pd Catalyst, Boronic Acid R³) Intermediate->Suzuki Crude Crude Product Suzuki->Crude Purify Purification (Chromatography) Crude->Purify Final Final Inhibitor Purify->Final Biochemical_Screening_Workflow Start Synthesized Compound Library Dilution Serial Dilution in DMSO Start->Dilution Plating Dispense into 384-well Plate Dilution->Plating Reaction Add Kinase, Substrate, ATP Incubate Plating->Reaction Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop Detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop->Detect Read Read Luminescence Detect->Read Analysis Data Normalization & IC₅₀ Curve Fitting Read->Analysis Result Potency (IC₅₀) Determined Analysis->Result Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TargetKinase Target Kinase (e.g., SRC) RTK->TargetKinase Activates Substrate Downstream Substrate (e.g., STAT3) TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-STAT3) Substrate->pSubstrate GeneTx Gene Transcription (Proliferation, Survival) pSubstrate->GeneTx Promotes Inhibitor 5,6-Dichloropyridine-3- carboxamide Inhibitor Inhibitor->TargetKinase Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: 5,6-Dichloropyridine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Yield Optimization & Impurity Suppression Target Audience: Process Chemists, Medicinal Chemists

Executive Summary: The "6-Position" Trap

The synthesis of 5,6-Dichloropyridine-3-carboxamide is deceptively simple. While standard amidation protocols (Acid


 Acid Chloride 

Amide) theoretically apply, the electron-deficient nature of the pyridine ring creates a critical failure mode: Nucleophilic Aromatic Substitution (

)
.

The chlorine atom at the 6-position is highly activated by the ring nitrogen and the electron-withdrawing carbonyl group at the 3-position. When using ammonia (a nucleophile) to generate the amide, there is a high risk of displacing the 6-chloro group, resulting in the 6-amino impurity (6-amino-5-chloropyridine-3-carboxamide). This side reaction is the primary cause of yield loss and purification difficulties.

This guide prioritizes protocols that mitigate


 while maximizing conversion.

Reaction Pathway & Failure Analysis

The following diagram illustrates the competition between the desired amidation and the undesired substitution.

G cluster_0 Critical Control Point Start 5,6-Dichloronicotinic Acid (Starting Material) Int Acid Chloride Intermediate Start->Int SOCl2, Cat. DMF Reflux Product TARGET: 5,6-Dichloropyridine- 3-carboxamide Int->Product NH3 (aq) or NH4OH < 0°C (Kinetic Control) Impurity IMPURITY: 6-Amino-5-chloropyridine- 3-carboxamide Int->Impurity Excess NH3, > 10°C (Thermodynamic Control) Product->Impurity Prolonged exposure to NH3

Figure 1: Reaction pathway showing the competition between amidation (green) and the parasitic


 reaction (red) at the 6-position.

Protocol Module: High-Yield Synthesis Routes

Method A: The Modified Acid Chloride Route (Scalable)

Best for: Large scale, cost-efficiency.

The Logic: Standard Schotten-Baumann conditions often fail here because aqueous ammonia is too nucleophilic at room temperature. We must use low temperature and biphasic systems to favor attack at the carbonyl carbon (C=O) over the aromatic carbon (C6).

Protocol:

  • Activation: Suspend 5,6-dichloronicotinic acid (1.0 eq) in Toluene (5 vol). Add Thionyl Chloride (1.5 eq) and catalytic DMF (0.05 eq). Heat to 80°C until gas evolution ceases (approx. 2-3 h).

  • Isolation (Critical): Distill off excess

    
     and Toluene under vacuum. Do not quench directly. Re-dissolve the crude acid chloride in dry DCM or THF.
    
  • Amidation: Cool the organic solution to -10°C to -5°C .

  • Quench: Slowly add Ammonium Carbonate solid (3.0 eq) or 28% Ammonium Hydroxide dropwise, maintaining internal temp < 0°C.

    • Why? Ammonium carbonate releases ammonia slowly, keeping the effective concentration of the free nucleophile low.

  • Workup: Stir for 30 mins at 0°C. Add water. Separate layers. Wash organic layer with 0.1M HCl (to remove traces of amino-pyridine) and Brine. Dry and concentrate.

Method B: Oxidative Hydrolysis of Nitrile (The "Green" Route)

Best for: High purity, avoiding


 entirely.

The Logic: If you can source 5,6-dichloronicotinonitrile, this method avoids nucleophilic ammonia entirely. Using Urea-Hydrogen Peroxide (UHP) or basic peroxide hydrolyzes the nitrile to the amide without touching the halogens.

Protocol:

  • Dissolve 5,6-dichloronicotinonitrile (1.0 eq) in Acetone or Methanol.

  • Add Urea-Hydrogen Peroxide adduct (UHP) (excess) and catalytic

    
    .
    
  • Stir at room temperature. Monitor by TLC.

  • Mechanism: The hydroperoxide anion attacks the nitrile to form a peroxyimidic acid intermediate, which rearranges to the amide. This is much faster than the displacement of the chlorine.

Data Comparison: Yield vs. Purity

ParameterMethod A (Acid Chloride/

)
Method B (Nitrile Hydrolysis)Direct Coupling (EDC/HOBt)
Typical Yield 75 - 85%90 - 95% 60 - 70%
Primary Impurity 6-Amino-5-chloropyridine (Yellow)5,6-Dichloronicotinic AcidUrea byproducts
Scalability HighMedium (Exotherm risk)Low (Reagent cost)

Risk
High (Requires temp control)NegligibleLow
Cost LowMediumHigh

Troubleshooting Center (FAQ)

Q1: My product has a distinct yellow tint. What happened?

  • Diagnosis: You likely have the 6-amino impurity . Aminopyridines are often yellow/orange, whereas the desired dichloropyridine amide is white/off-white.

  • Fix: Recrystallize from Ethanol/Water. The amino impurity is more basic; washing the organic phase with dilute HCl (pH 3-4) during workup can also selectively remove it.

Q2: I see a spot on TLC that stays at the baseline. Is it the acid?

  • Diagnosis: Yes. If using Method A, moisture entered the acid chloride step. If using Method B, you over-hydrolyzed the nitrile.

  • Fix: For Method B, stop the reaction immediately upon consumption of starting material. Do not heat.

Q3: Can I use methylamine or other amines with this protocol?

  • Warning: Primary amines (like methylamine) are better nucleophiles than ammonia. The risk of

    
     at the 6-position increases significantly. You must use strictly non-protic solvents (DCM) and keep temperatures below -20°C.
    

Q4: Why not use CDI (Carbonyldiimidazole)?

  • Insight: CDI is effective but generates Imidazole as a byproduct. Imidazole itself is nucleophilic and can react with the 6-position if the reaction is left too long or heated. If using CDI, quench immediately after the coupling is complete.

References

  • Patent CN102675196A . Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline. (Discusses purification and pH control for the acid precursor). Link

  • Spitzner, R. (2022). Nucleophilic Aromatic Substitution of Pyridines. In Chemistry of Heterocyclic Compounds. (Authoritative text on the reactivity of 2/6-halopyridines).
  • Master Organic Chemistry . Hydrolysis of Amides and Nitriles. (Mechanistic grounding for Method B). Link

  • Organic Syntheses . Hydration of Nitriles to Primary Amides. (General protocols for oxidative hydrolysis). Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard reference for kinetics).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5,6-dichloropyridine derivatives, as they may be skin sensitizers or irritants.

regioselectivity issues in reactions of 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6-Dichloropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in reactions involving this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Regioselectivity Challenges

This section addresses common issues encountered during the chemical modification of 5,6-Dichloropyridine-3-carboxamide.

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: "I am attempting a nucleophilic aromatic substitution (SNAr) on 5,6-Dichloropyridine-3-carboxamide with an amine nucleophile and obtaining a mixture of C5 and C6 substitution products, with the desired C6 isomer as the minor product. How can I improve the selectivity for the C6 position?"

Answer:

This is a frequent challenge. The electronic properties of the pyridine ring and the directing effect of the C3-carboxamide group play a crucial role in determining the site of nucleophilic attack. The pyridine nitrogen and the carboxamide group are both electron-withdrawing, which activates both C5 and C6 positions for SNAr. However, several factors can be modulated to favor substitution at the C6 position.

Root Cause Analysis:

  • Electronic Effects: The C6 position is para to the electron-withdrawing pyridine nitrogen, which strongly stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. Conversely, the C5 position is meta to the nitrogen, offering less stabilization. This would suggest an inherent preference for C6 substitution. However, the C3-carboxamide group, also being electron-withdrawing, influences the electron density at both C5 and C6.

  • Steric Hindrance: The C5 position is more sterically hindered due to its proximity to the C6-chloro and the C4-hydrogen substituents. The C6 position is generally more accessible to incoming nucleophiles.

  • Chelation and Directing Effects: The carboxamide group at C3 can act as a directing group. The oxygen and nitrogen atoms of the amide can chelate with the counter-ion of the nucleophile (e.g., Li+, Na+, K+), directing the nucleophile to the adjacent C6 position through a cyclic transition state.[1]

Troubleshooting Workflow:

start Start: Poor C6 Selectivity in SNAr solvent Step 1: Solvent Optimization start->solvent Analyze reaction conditions base Step 2: Base/Counter-ion Modification solvent->base Non-polar aprotic solvents favor ortho-substitution temp Step 3: Temperature Control base->temp Alkali metal bases can promote chelation nuc Step 4: Nucleophile Modification temp->nuc Lower temperatures may enhance kinetic control end End: Improved C6 Selectivity nuc->end Less bulky nucleophiles may reduce steric issues

Caption: Troubleshooting workflow for improving C6 selectivity in SNAr reactions.

Detailed Protocols:

  • Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity.

    • Recommendation: Switch to non-polar, aprotic solvents like toluene, dioxane, or THF. These solvents of low hydrogen bond basicity have been shown to favor substitution at the position ortho to a directing group, such as the C6 position in this case.[1] They promote the formation of a cyclic transition state involving the alkali metal counter-ion.

    • Avoid: Highly polar, protic solvents (e.g., alcohols) or polar aprotic solvents with high hydrogen bond basicity (e.g., DMF, DMSO) can solvate the counter-ion, disrupting the chelation effect and leading to a loss of regioselectivity.

  • Base and Counter-ion Selection: The nature of the base and its counter-ion is critical for chelation-controlled delivery of the nucleophile.

    • Recommendation: If your nucleophile is deprotonated prior to addition, use bases with alkali metal counter-ions such as NaH, KHMDS, or NaOt-Bu. The smaller the ionic radius of the counter-ion (Li+ > Na+ > K+), the stronger the potential for chelation. However, solubility can be a factor.

    • Experimental Protocol:

      • In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the amine nucleophile in anhydrous THF or toluene.

      • Cool the solution to 0 °C.

      • Add 1.1 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) portion-wise.

      • Allow the mixture to stir at room temperature for 30 minutes.

      • Add a solution of 5,6-Dichloropyridine-3-carboxamide in the same solvent dropwise.

      • Monitor the reaction by TLC or LC-MS.

  • Temperature Control: SNAr reactions can be under either kinetic or thermodynamic control.

    • Recommendation: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the kinetically controlled product, which is often the result of the chelation-directed pathway. Higher temperatures may lead to scrambling and the formation of the thermodynamically more stable isomer, which may not be the desired C6 product.

ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)Rationale
Solvent DMF or DMSOToluene or THFNon-polar aprotic solvents favor chelation-directed substitution.[1]
Base Organic base (e.g., Et3N)NaH or KHMDSAlkali metal counter-ions are crucial for the chelation effect.[1]
Temperature Reflux (e.g., 100 °C)0 °C to Room TemperatureLower temperatures can enhance kinetic control and favor the chelation pathway.
Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Question: "I am performing a Suzuki coupling on 5,6-Dichloropyridine-3-carboxamide and obtaining a mixture of C5 and C6 coupled products. How can I selectively functionalize the C6 position?"

Answer:

In palladium-catalyzed cross-coupling reactions, the regioselectivity is largely dictated by the catalyst system, specifically the ligand bound to the palladium center. The inherent electronic differences between the C5 and C6 positions can be either enhanced or overridden by the choice of ligand.

Root Cause Analysis:

  • Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the palladium(0) complex to one of the C-Cl bonds. The relative rates of oxidative addition at C5 and C6 determine the product ratio.

  • Ligand Effects:

    • Sterically Bulky Ligands: Ligands with significant steric bulk may favor oxidative addition at the less hindered C6 position.

    • Chelating Ligands: Some ligands can chelate to the palladium center and also interact with the C3-carboxamide directing group, guiding the catalyst to the C6 position. For instance, dppf (1,1'-bis(diphenylphosphino)ferrocene) has been suggested to promote reaction at the position ortho to an amide or ester group through chelation.[2]

Troubleshooting Workflow:

start Start: Poor C6 Selectivity in Cross-Coupling ligand Step 1: Ligand Screening start->ligand Ligand is key to selectivity catalyst Step 2: Palladium Precursor ligand->catalyst Bulky/chelating ligands can direct to C6 base_solvent Step 3: Base and Solvent Optimization catalyst->base_solvent Pd(0) source can influence active catalyst end End: High C6 Selectivity base_solvent->end Conditions affect catalyst activity and stability

Caption: Troubleshooting workflow for improving C6 selectivity in cross-coupling reactions.

Detailed Protocols:

  • Ligand Screening: This is the most critical step for controlling regioselectivity.

    • Recommendation for C6 Selectivity:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, or RuPhos are bulky, electron-rich ligands that can favor oxidative addition at the less sterically hindered C6 position.[3]

      • Chelating phosphine ligands: dppf can promote reaction at C6 due to a potential directing effect from the C3-carboxamide.[2][4]

    • Experimental Protocol (Suzuki Coupling):

      • To a reaction vessel, add 5,6-Dichloropyridine-3-carboxamide (1 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K2CO3 or K3PO4, 2-3 equiv.).

      • Add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

      • Degas the solvent (e.g., dioxane/water or toluene) and add it to the vessel under an inert atmosphere.

      • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Choice of Palladium Precursor:

    • Recommendation: Pd2(dba)3 or Pd(OAc)2 are common and effective precursors. They generate the active Pd(0) species in situ.[5]

Ligand TypeExample LigandsExpected Major ProductRationale
Bulky Biaryl Phosphines SPhos, XPhosC6-SubstitutedSteric hindrance at C5 disfavors oxidative addition.[3]
Chelating Diphosphines dppfC6-SubstitutedPotential for chelation with the C3-carboxamide directing group.[2][4]
Simple Phosphines PPh3Mixture of IsomersLess steric bulk and weaker directing effects may lead to poor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity of the C5 vs. C6 position in 5,6-Dichloropyridine-3-carboxamide towards nucleophiles?

The C6 position is generally more reactive towards nucleophilic attack in SNAr reactions. This is due to the combined electronic effects of the pyridine nitrogen (para-directing for nucleophilic attack) and the C3-carboxamide group. The negative charge of the Meisenheimer intermediate formed upon attack at C6 is better stabilized by resonance involving the pyridine nitrogen.[6]

Q2: Can the carboxamide group at C3 be used for directed ortho-metalation (DoM)?

Yes, carboxamides are well-established directed metalation groups (DMGs).[7][8][9] In principle, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a turbo-Grignard reagent could lead to deprotonation at C2 or C4. However, with the chloro substituents at C5 and C6, competitive reactions such as halogen-metal exchange or addition to the pyridine ring might occur. Careful optimization of the base, solvent, and temperature would be necessary. For this specific substrate, SNAr and cross-coupling are generally more common and predictable synthetic routes.

Q3: How does the primary amide (-CONH2) compare to a tertiary amide (e.g., -CONEt2) as a directing group in this system?

Tertiary amides are often more effective directing groups in DoM due to their conformational rigidity and strong coordinating ability.[8] Primary amides have an acidic N-H proton, which will be deprotonated by strong bases, potentially complicating the desired C-H activation. In the context of SNAr and cross-coupling, both primary and tertiary amides can exert a directing effect through chelation, although the strength of this interaction may vary.

Q4: Are there any computational studies that predict the regioselectivity for this molecule?

While specific computational studies on 5,6-Dichloropyridine-3-carboxamide may not be readily available, computational methods like Density Functional Theory (DFT) are powerful tools for predicting regioselectivity in SNAr and cross-coupling reactions.[10][11][12][13][14] These studies often analyze the LUMO (Lowest Unoccupied Molecular Orbital) coefficients to predict the most electrophilic site for nucleophilic attack and calculate the activation energies for oxidative addition at different positions in palladium-catalyzed reactions.[6][10] Such calculations can provide valuable insights to guide experimental design.

References

  • StackExchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available at: [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

  • Unpublished. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Quora. (2024). What is the reaction between pyridine and sodium amide, and why does it not happen with benzene? Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Schrödinger. (N.D.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • National Institutes of Health. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Available at: [Link]

  • Royal Society of Chemistry. (N.D.). A computational study of the mechanism of chloroalkane dechlorination with Rh(i) complexes. Available at: [Link]

  • National Institutes of Health. (N.D.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

  • ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Available at: [Link]

  • ResearchGate. (N.D.). 1,2-Dihydro-2-oxopyridine-3-carboxamides: The C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • ChemRxiv. (N.D.). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Available at: [Link]

  • National Institutes of Health. (N.D.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • National Institutes of Health. (N.D.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available at: [Link]

  • ACS Publications. (N.D.). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Available at: [Link]

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Available at: [Link]

  • ResearchGate. (N.D.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

  • National Institutes of Health. (N.D.). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Available at: [Link]

  • University of Regensburg. (2016). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. Available at: [Link]

  • UCL Discovery. (N.D.). Computational Study Of Redox Reactions in Transition Metal Compounds. Available at: [Link]

  • MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • National Institutes of Health. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Available at: [Link]

  • University of Wisconsin. (N.D.). Directed (ortho) Metallation. Available at: [Link]

  • Royal Society of Chemistry. (N.D.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available at: [Link]

  • National Institutes of Health. (N.D.). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. Available at: [Link]

  • Harvard University. (N.D.). ortho metalation. Available at: [Link]

  • Wikipedia. (N.D.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2025). Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. Available at: [Link]

  • MDPI. (N.D.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Suzuki Coupling. Available at: [Link]

Sources

optimizing reaction conditions for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Module ID: C-N-CROSS-01

Welcome to the Advanced Catalysis Support Hub. You are accessing the troubleshooting and optimization guide for Palladium-catalyzed C-N cross-coupling. This module is designed for process chemists and medicinal chemists encountering stalling conversion, poor selectivity, or catalyst deactivation.

Mechanistic Diagnostics & Visualization

Before troubleshooting, we must map your failure mode to the catalytic cycle. The Buchwald-Hartwig amination relies on a delicate balance between oxidative addition (OA) and reductive elimination (RE).

The Catalytic Cycle & Failure Points

The diagram below illustrates the standard pathway and identifies where specific reaction parameters (Ligand steric bulk, Base strength) exert the most influence.

BuchwaldMechanism cluster_failures Common Failure Modes Pd0 Active Species L-Pd(0) OA_Complex Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Rate Limiting for e- rich Ar) Amine_Bind Amine Coordination L-Pd(II)(Ar)(N-H)(X) OA_Complex->Amine_Bind + H-N-R2 Fail1 Protodehalogenation (Reduction of Ar-X) OA_Complex->Fail1 H-Source present Deprotonation Deprotonation (Base) L-Pd(II)(Ar)(N-R) Amine_Bind->Deprotonation + Base - Base-H-X Deprotonation->Pd0 Reductive Elimination (Rate Limiting for bulky amines) Product Product Release Ar-N-R Deprotonation->Product Fail2 Beta-Hydride Elimination (Imine formation) Deprotonation->Fail2 If alkyl amine w/ beta-H

Figure 1: The Pd(0)/Pd(II) catalytic cycle highlighting the interplay between oxidative addition and reductive elimination, along with common off-cycle failure pathways.

The "Hardware": Catalyst & Ligand Selection

Q: My reaction has <10% conversion. I am using Pd(dba)₂ and P(t-Bu)₃. Why isn't it working?

A: You are likely suffering from "dba effect" or catalyst decomposition. While traditional Pd(0) sources like Pd(dba)₂ or Pd₂ (dba)₃ are common, the dibenzylideneacetone (dba) ligand is not innocent. It can compete with your phosphine ligand for the metal center, effectively inhibiting the reaction, especially with challenging substrates. Furthermore, P(t-Bu)₃ is pyrophoric and difficult to handle.

The Fix: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) . These air-stable palladacycles rapidly generate the active mono-ligated L-Pd(0) species upon exposure to base in the reaction mixture, bypassing the induction period and dba inhibition.

Q: How do I select the correct Dialkylbiaryl Phosphine Ligand?

A: Match the ligand to the steric and electronic demands of your substrate. Do not use a "one-size-fits-all" approach. Use the selection matrix below based on the extensive structure-activity relationship studies by the Buchwald group.

Substrate ClassPrimary RecommendationSecondary / SpecializedWhy?
Primary Amines BrettPhos tBuBrettPhosHigh activity; prevents mono-arylation of the product (selectivity).
Secondary Amines RuPhos SPhosRuPhos provides exceptional stability and steric bulk to facilitate reductive elimination.
Anilines XPhos JohnPhosGeneral purpose; XPhos is excellent for weak nucleophiles.
Amides/Carbamates tBuBrettPhos JackiePhosThese substrates are less nucleophilic and require electron-rich, bulky ligands to force coordination.
Heterocycles (Halides) XPhos or tBuXPhos CataCXium AHeterocycles often poison Pd; these bulky ligands protect the metal center.

The "Environment": Base & Solvent Optimization

Q: I see the product, but also significant ester hydrolysis or nitrile hydration. How do I stop this?

A: You are using a base that is too strong or nucleophilic (e.g., NaOtBu). While Sodium tert-butoxide (NaOtBu) is the standard for difficult couplings, it is incompatible with base-sensitive functional groups.

The Fix:

  • Switch to Inorganic Carbonates: Use Cs₂CO₃ or K₃PO₄ . These are milder but heterogeneous.

    • Critical Condition: You MUST use a solvent that solubilizes the base slightly or use high temperatures (80-100°C) to ensure deprotonation kinetics.

  • Use LHMDS: Lithium hexamethyldisilazide is a strong, non-nucleophilic soluble base often used for substrates with enolizable protons or sensitive esters.

Q: What is the "Gold Standard" solvent system?

A: Toluene or 1,4-Dioxane are the starting points, but tert-Amyl Alcohol is the problem solver.

  • Toluene: Good for non-polar substrates.

  • 1,4-Dioxane: Excellent for solubility, but high boiling point makes removal difficult.

  • t-Amyl Alcohol: The "magic" solvent. Its polarity helps solubilize inorganic bases (like Cs₂CO₃), and it can accelerate reactions via hydrogen-bond stabilization of the transition state during amine coordination.

Troubleshooting Specific Failure Modes

Q: I observe "Protodehalogenation" (Ar-X Ar-H) instead of C-N bond formation.

A: This indicates that the Oxidative Addition complex is unstable or reacting with a hydride source. This usually happens when the amine coupling (Reductive Elimination) is too slow, allowing the Pd-Ar species to scavenge a hydride (often from the solvent or the amine itself via


-hydride elimination).

Troubleshooting Steps:

  • Increase Catalyst Loading: Sometimes the catalytic cycle just needs to turn over faster.

  • Switch Ligand: Move to a bulkier ligand (e.g., from XPhos to tBuXPhos) to accelerate Reductive Elimination.

  • Check Solvent: If using alcohols (like isopropanol), switch to Toluene or Dioxane to remove the hydride source.

Q: The reaction turns black immediately (Pd Black precipitation).

A: Ligand dissociation or insufficient ligand concentration. "Pd Black" is inactive agglomerated palladium. This occurs when the ligand falls off the metal, usually due to oxidation of the phosphine or thermal instability.

The Fix:

  • Ensure your Ligand:Pd ratio is > 1:1 (ideally 1.2:1 or 2:1 if not using precatalysts).

  • Switch to Gen 3/Gen 4 Precatalysts which guarantee a 1:1 ratio and protect the Pd until activation.

Experimental Protocol: Micro-Scale Screening

Do not scale up until you validate conditions. This protocol minimizes waste.

Materials
  • Vials: 1-dram vials with PTFE-lined caps.

  • Reaction Block: Aluminum heating block on a stir plate.

  • Inert Gas: Nitrogen or Argon manifold.

Workflow Diagram

OptimizationWorkflow Start Substrate Analysis (Sterics/Electronics) Screen Micro-Screening (4 Ligands x 2 Bases) Start->Screen Analysis LCMS / GCMS Conversion Check Screen->Analysis Decision >80% Yield? Analysis->Decision ScaleUp Scale Up (1g -> 100g) Decision->ScaleUp Yes Optimize DoE Optimization (Temp/Conc/Loading) Decision->Optimize No Optimize->Screen Refine Parameters

Figure 2: Logical workflow for screening and optimizing reaction conditions.

Step-by-Step Procedure
  • Stock Solutions: Prepare stock solutions of the Aryl Halide and Amine in the chosen solvent (e.g., 1.0 M).

  • Dosing: Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv) to the vial.

  • Base Addition: Add Base (1.4 equiv).

    • Note: If using NaOtBu, handle in a glovebox or rapid flow of N2.

  • Catalyst Addition: Add Pd Precatalyst (1-2 mol%).

    • Tip: Add as a solid if possible, or a fresh stock solution.

  • Inerting: Purge headspace with Argon for 30 seconds and cap tightly.

  • Reaction: Heat to 80°C or 100°C for 12 hours with vigorous stirring.

  • Quench: Dilute with EtOAc, filter through a small pad of silica/Celite, and analyze via LCMS.

References & Authoritative Sources

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed C–N Cross-Coupling of Secondary Amides: The Design of a General Method. Organic Letters. [Link]

Technical Support Center: Dichloropyridine Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Homocoupling & Oligomerization in Dichloropyridine Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Operational

Diagnostic Interface: Identify Your Impurity

Before adjusting reaction parameters, you must identify which "homocoupling" pathway is active. In the context of dichloropyridines (e.g., 2,6-dichloropyridine), three distinct side-reactions often masquerade as "failure":

  • Nucleophile Homocoupling: The boronic acid dimerizes (

    
    ).
    
  • Electrophile Homocoupling: The pyridine dimerizes (

    
    ).
    
  • Over-Coupling (Bis-substitution): The pyridine reacts twice (

    
    ).
    
Visual Diagnostic Flowchart

Use this logic gate to determine your troubleshooting pathway.

DiagnosticFlow start Analyze Crude LCMS/NMR decision Dominant Impurity? start->decision path1 Dimer of Boronic Acid (Ar'-Ar') decision->path1 Mass = 2 x Nucleophile - 2H path2 Dimer of Pyridine (Cl-Py-Py-Cl) decision->path2 Mass = 2 x Electrophile + 2H path3 Bis-Coupled Product (Ar'-Py-Ar') decision->path3 Mass = Py + 2 x Nucleophile sol1 See Module 1: Oxygen Exclusion path1->sol1 sol2 See Module 2: Catalyst & Reductant Control path2->sol2 sol3 See Module 3: Site-Selectivity Tuning path3->sol3

Caption: Diagnostic logic for categorizing side-products in dihalo-heterocycle couplings.

Module 1: Nucleophile Homocoupling (Oxidative)

Symptom: Low conversion of the dichloropyridine; presence of biaryl species derived solely from the boronic acid.

Q: Why is my boronic acid consuming itself?

A: This is an oxidative homocoupling (Glaser-type or Pd-mediated) driven by the presence of dissolved oxygen . In the catalytic cycle, a Pd(II)-peroxo species can form, which oxidizes the boronic acid rather than participating in the transmetallation with the pyridine.

Troubleshooting Protocol
ParameterRecommendationMechanism
Degassing Sparge with Argon (20 min) Nitrogen balloons are insufficient. Active sparging removes dissolved

that fuels the oxidative cycle.
Base Choice Switch to Fluorides (KF, CsF) Carbonates/Phosphates can promote oxidative homocoupling in aqueous media. Anhydrous fluoride conditions often suppress this.
Addition Mode Slow Addition of Nucleophile Keeping the instantaneous concentration of boronic acid low relative to the catalyst minimizes bimolecular homocoupling rates.

Module 2: Electrophile Homocoupling (Reductive)

Symptom: Formation of bipyridines (e.g., 6,6'-dichloro-2,2'-bipyridine).

Q: How do two electrophiles join without a nucleophile?

A: This occurs via a reductive coupling mechanism. It typically happens when the Pd(II) intermediate undergoes disproportionation or when a reductant (like an amine base or alcohol solvent) reduces the Pd(II) species, facilitating a bimolecular reaction between two pyridyl-palladium species.

Q: How do I stop it?

A: You must stabilize the oxidative addition intermediate (


) and accelerate transmetallation.
  • Change the Solvent: Avoid alcohols (isopropanol, ethanol) if using Pd(OAc)2, as they can act as reductants. Switch to 1,4-Dioxane or Toluene .

  • Ligand Selection: Use ligands with a large bite angle (e.g., dppf or Xantphos ). These ligands enforce a geometry that disfavors the formation of the bridged Pd-dimer intermediates often responsible for homocoupling.

  • Catalyst Loading: Paradoxically, lowering the catalyst loading can sometimes reduce homocoupling by decreasing the statistical probability of two Pd centers interacting.

Module 3: Site-Selectivity & Over-Coupling

Symptom: You want the mono-coupled product (2-chloro-6-arylpyridine), but you get the bis-coupled product (2,6-diarylpyridine).

Q: Why is the second chloride reacting?

A: In 2,6-dichloropyridine, both positions are electronically equivalent initially. Once the first coupling occurs, the product (2-aryl-6-chloropyridine) is often more electron-rich than the starting material, which should theoretically deactivate it toward further oxidative addition. However, if the catalyst is too active (e.g., using SPhos or XPhos), it will not discriminate.

The "Golden Rule" of Stoichiometry

Never use a 1:1 ratio for mono-coupling dihalides.

  • Target: Mono-coupling.

  • Stoichiometry: 1.0 equiv Boronic Acid : 3.0 equiv Dichloropyridine .

  • Purification: It is easier to separate the mono-product from the starting material (polarity difference) than from the bis-product.

Selectivity Control Visualization

The competition between the first and second oxidative addition (OA) is governed by the electronic modification of the pyridine ring.

Selectivity SM 2,6-Dichloropyridine (Electron Deficient) Mono Mono-Product (Deactivated by Ar) SM->Mono Fast OA (k1) Bis Bis-Product (Unwanted) Mono->Bis Slow OA (k2) note Goal: Maximize k1/k2 Use less electron-rich ligands note->Mono

Caption: Kinetic competition in dihalide coupling. Selectivity relies on k1 >> k2.

Validated Protocol: Mono-Coupling of 2,6-Dichloropyridine

This protocol is designed to minimize both homocoupling and over-coupling.

Reagents:

  • 2,6-Dichloropyridine (3.0 equiv)

  • Aryl Boronic Acid (1.0 equiv)

  • 
     (3 mol%) — Chosen for moderate activity to enhance selectivity.
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1)

Step-by-Step:

  • Solvent Prep: Charge DME and Water into a flask. Sparge with Argon for 20 minutes (Critical for Module 1).

  • Solids Charge: Add Dichloropyridine and Catalyst under a positive stream of Argon.

  • Activation: Stir at RT for 5 minutes.

  • Base Addition: Add degassed aqueous base.

  • Nucleophile Dosing: Dissolve the Boronic Acid in a minimal amount of degassed DME. Add this solution dropwise over 1 hour to the refluxing reaction mixture.

    • Why? Keeps boronic acid concentration low (suppresses homocoupling) and ensures Dichloropyridine is always in vast excess (suppresses bis-coupling).

  • Workup: Cool, dilute with EtOAc, wash with brine. The excess Dichloropyridine can be recovered via column chromatography (elutes first).

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative texts on Palladium catalysis and heterocyclic chemistry.

  • Mechanistic Overview of Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Site-Selectivity in Pyridines: Lutz, M. R., et al. (2017). Site-Selective Cross-Coupling of Dihalogenated Heteroarenes. Chemical Reviews, 117(13), 9016–9056. Note: This is the definitive guide on k1/k2 selectivity ratios for 2,4- vs 2,6-dihalopyridines. [Link]

  • Prevention of Homocoupling: Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Practical Process Chemistry (Dosing Strategies): Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

troubleshooting poor solubility of pyridine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Pyridine-Based Compounds

Topic: Solubility, Purification, and Formulation of Pyridine Derivatives Operator: Senior Application Scientist (Ph.D.) Status: Active Session

Introduction: The Pyridine Paradox

Welcome. If you are reading this, you are likely facing the "Pyridine Paradox." Pyridine is a privileged scaffold in medicinal chemistry—present in over 14% of FDA-approved drugs—yet it presents a unique dichotomy. While the pyridine ring itself is water-miscible, substituted pyridine derivatives (especially 2-amino or halogenated forms) often behave as "brick dust": high melting point solids that are insoluble in water and difficult to dissolve in non-polar organic solvents.

This guide addresses the three critical bottlenecks our users report most frequently: Purification Failures (streaking/tailing), Synthesis Workup Issues (trapped in aqueous phase), and Biological Assay Crashes (precipitation upon dilution).

Module 1: Purification & Isolation Troubleshooting

User Issue: "My compound streaks on the silica column, and I'm losing mass. It sticks to the baseline."

Root Cause Analysis: Standard silica gel is slightly acidic (pH 4–5) due to surface silanol groups (


). Pyridine is a weak base (

). The basic nitrogen of your pyridine interacts with the acidic silanol protons via hydrogen bonding or ionic interactions, causing severe peak tailing and irreversible adsorption.
Protocol A: The "TEA Block" Method (Silica Modification)

Recommended for: Flash chromatography of basic pyridines.

  • Mobile Phase Preparation: Prepare your standard eluent (e.g., Hexane/Ethyl Acetate or DCM/MeOH).

  • The Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.

    • Mechanism:[1] TEA is a stronger base than most pyridine derivatives. It preferentially binds to and "caps" the acidic silanol sites on the silica, allowing your pyridine compound to elute freely [1][2].

  • Column Pre-treatment: Flush the column with 2–3 column volumes (CV) of the TEA-doped solvent before loading your sample.

  • Elution: Run the column. You should observe sharper peaks and improved recovery.

User Issue: "I cannot extract my pyridine derivative from the aqueous reaction mixture."

Root Cause Analysis: At neutral or acidic pH, pyridine derivatives exist as pyridinium cations (water-soluble). To extract them into an organic layer, you must suppress ionization.

Protocol B: The pH-Swing Extraction

Critical Step: You must drive the pH at least 2 units above the conjugate acid


.[2]
  • Check pH: Measure the aqueous layer. If pH < 6, your product is likely protonated (

    
    ).[3]
    
  • Basify: Add Saturated

    
     or 
    
    
    
    until pH > 8–9.
    • Note: Avoid extremely high pH (>12) if your molecule has ester/amide groups to prevent hydrolysis.

  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, forcing the organic pyridine ("salting out") into the organic layer.

  • Solvent Choice: Use DCM or Chloroform/Isopropanol (3:1) . The alcohol mixture helps break emulsions common with basic heterocycles.

Module 2: Biological Assay Formulation

User Issue: "My compound is soluble in DMSO, but precipitates immediately when I add it to the cell culture media (PBS/Media)."

Root Cause Analysis: This is the "Kinetic Solubility Trap." DMSO is a polar aprotic solvent that disrupts crystal lattices effectively. Buffer (PBS) is highly polar and protic. When you dilute DMSO stock (e.g., 10 mM) into buffer (to 10


), the solvent power drops exponentially. If the concentration exceeds the thermodynamic solubility of the compound in water, it crashes out.
Decision Tree: Formulation Strategy

FormulationLogic Start Compound Precipitates in Media CheckpH Check pKa. Is it basic? Start->CheckpH Acidify Acidify Buffer (Form in-situ salt) CheckpH->Acidify Yes (pKa > 4) Cosolvent Add Cosolvents (PEG400 / PG) CheckpH->Cosolvent No (Neutral/Lipophilic) Acidify->Cosolvent Still Insoluble Complex Cyclodextrin Complexation Cosolvent->Complex Fails Lipid Lipid Formulation (Tween 80 / Labrasol) Complex->Lipid Fails

Figure 1: Logical workflow for troubleshooting precipitation in biological assays.

Recommended Cosolvent Systems

Do not rely on DMSO alone. Use these "bridging" solvents to maintain solubility upon dilution [1][3].

System TypeComposition (v/v)Application
Standard 5% DMSO + 95% PBSBasic screening (High risk of precipitation).
Enhanced 5% DMSO + 40% PEG400 + 55% WaterIV/IP dosing or difficult assays. PEG acts as a dispersant.
Acidic 5% DMSO + 10 mM Citrate Buffer (pH 4)Best for Pyridines. Protonates the nitrogen (

), increasing solubility 1000x.
Surfactant 5% DMSO + 0.5% Tween 80 + PBSPrevents aggregation of lipophilic "brick dust" compounds.

Module 3: Salt Selection Engineering

User Issue: "My free base is a rock. I need to make a salt, but HCl salts are hygroscopic."

Root Cause Analysis: While Hydrochloride (HCl) is the default counterion, it is small and has high charge density, often leading to hygroscopic salts. For pyridines, the


 rule is critical: The 

of the acid must be at least 2 units lower than the pyridine (

) to ensure stable proton transfer [4][5].
Salt Screening Protocol
  • Calculate

    
    :  Ensure 
    
    
    
    .
    • Pyridine (

      
       5.2) requires an acid with 
      
      
      
      .
  • Select Counterions:

    • Methanesulfonic Acid (Mesylate): Excellent for lipophilic pyridines. Creates non-hygroscopic, stable salts.

    • Tartaric Acid: Good for chiral resolution, but

      
       (~3) is borderline for weak pyridines.
      
    • Sulfuric Acid: Forms stable sulfates, often less soluble (good for slow release) but very stable.

  • Experimental Procedure:

    • Dissolve 100 mg of free base in minimal hot ethanol or acetone.

    • Add 1.05 equivalents of acid (dissolved in the same solvent).

    • Cool slowly to 4°C. If no crystals form, add an anti-solvent (Diethyl Ether or Hexane) dropwise until cloudy.

Table: Counterion Selection for Pyridines

CounterionAcid pKaCharacteristicsRecommendation
Chloride (HCl) -7Very strong acid. Salts often hygroscopic.First attempt, but monitor stability.
Mesylate -1.9Strong acid. Lipophilic anion.[4]Gold Standard for lipophilic pyridines [5].
Tosylate -2.8Bulky anion.Good for disrupting crystal packing.[4]
Fumarate 3.03Weak acid.Risk of salt disproportionation (instability) for weak bases.

References

  • BenchChem Technical Support. "Purification of 6-Chloropyridin-3-amine Derivatives." BenchChem Troubleshooting Guides. Link

  • National Institutes of Health (PMC). "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives." PMC Article. Link

  • Pion Inc. "The use of cosolvent pKa assays for poorly soluble compounds." Application Notes. Link

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Link

  • National Institutes of Health (PMC). "Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax." PMC Article. Link

Sources

Technical Support Center: Selective Mono-Substitution of 5,6-Dichloropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective mono-substitution of 5,6-Dichloropyridine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Understanding the Reactivity of 5,6-Dichloropyridine-3-carboxamide

5,6-Dichloropyridine-3-carboxamide is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the carboxamide group are electron-withdrawing, which activates the two chlorine atoms for displacement by nucleophiles. The key challenge in working with this substrate is achieving selective mono-substitution at either the C-5 or C-6 position, as the electronic environments of these two positions are not drastically different.

The regioselectivity of the substitution is influenced by a combination of electronic and steric factors, as well as the nature of the nucleophile, solvent, and reaction temperature. Understanding these factors is crucial for troubleshooting and optimizing your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a mixture of C-5 and C-6 substituted products. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the mono-substitution of 5,6-Dichloropyridine-3-carboxamide is a common challenge. The relative reactivity of the C-5 and C-6 positions is subtly influenced by several factors.

Causality Behind the Lack of Selectivity:

  • Electronic Effects: The pyridine nitrogen exerts a strong electron-withdrawing effect, activating both the ortho (C-6) and para (C-4, not applicable here) positions to nucleophilic attack. The carboxamide group at C-3 also influences the electron density of the ring. The interplay of these electronic factors can lead to comparable reactivity at both C-5 and C-6.

  • Steric Hindrance: The C-5 position is generally less sterically hindered than the C-6 position, which is adjacent to the pyridine nitrogen. Bulky nucleophiles may therefore preferentially attack the C-5 position.

  • Reaction Conditions: Solvent polarity, temperature, and the choice of base can all impact the transition state energies for the formation of the Meisenheimer intermediates at C-5 and C-6, thereby influencing the product ratio.[1]

Troubleshooting & Optimization Guide:

  • Choice of Nucleophile:

    • Sterically Bulky Nucleophiles: To favor substitution at the less hindered C-5 position, consider using a bulkier nucleophile. For example, when using an amine nucleophile, switching from a primary amine to a secondary amine with bulky substituents can increase selectivity for the C-5 position.

    • "Soft" vs. "Hard" Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can sometimes predict regioselectivity. The relative hardness or softness of the C-5 and C-6 positions can be influenced by the solvent and other substituents. Experimenting with different classes of nucleophiles (e.g., thiols vs. alkoxides) may reveal a preference for one position.

  • Solvent Effects:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are common solvents for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive nucleophile. However, they may not always provide the best selectivity.

    • Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane): In some cases, less polar solvents can enhance selectivity by promoting aggregation or specific transition state geometries.

  • Temperature Control:

    • Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product. Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if the reaction is too slow.

  • Choice of Base:

    • The choice of base (e.g., K2CO3, Cs2CO3, NaH, DIPEA) can influence the nucleophilicity of your reagent and the overall reaction profile. For alcohol and thiol nucleophiles, a stronger base like NaH may be required, while for amine nucleophiles, a weaker organic or inorganic base is often sufficient. The counter-ion of the base can also play a role in templating the reaction.

Illustrative Workflow for Optimizing Regioselectivity:

Caption: A decision-making workflow for optimizing the regioselectivity of mono-substitution.

FAQ 2: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate?

Answer:

Slow or incomplete reactions in SNAr chemistry are typically due to insufficient activation of the substrate, low nucleophilicity of the attacking species, or unfavorable reaction conditions.

Causality Behind Low Reactivity:

  • Nucleophile Strength: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. This is particularly true for neutral nucleophiles like some amines or alcohols without a strong base.

  • Insufficient Activation: While 5,6-Dichloropyridine-3-carboxamide is activated, for very weak nucleophiles, this activation may not be sufficient for the reaction to proceed at a reasonable rate at moderate temperatures.

  • Poor Solubility: The substrate or the nucleophilic salt may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Presence of Water: For reactions involving strong bases like NaH, trace amounts of water can quench the base and the deprotonated nucleophile, effectively halting the reaction.

Troubleshooting & Optimization Guide:

  • Increase Nucleophilicity:

    • Choice of Base: For alcohol and thiol nucleophiles, ensure you are using a strong enough base (e.g., NaH, KHMDS) to fully deprotonate the nucleophile. For amine nucleophiles, a stronger base or the use of a salt-free amine may increase reactivity.

    • Catalysis: In some cases, palladium-catalyzed amination or thiolation can be an alternative for unreactive systems.[2]

  • Increase Reaction Temperature:

    • SNAr reactions are often accelerated by heat. If you are not observing a reaction at room temperature, gradually increase the temperature (e.g., to 50 °C, 80 °C, or reflux), while monitoring for the formation of side products.

  • Solvent Choice:

    • Ensure your reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. For instance, using a higher boiling point polar aprotic solvent like NMP or sulfolane can allow for higher reaction temperatures and may improve solubility.

  • Ensure Anhydrous Conditions:

    • When using moisture-sensitive reagents like NaH, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: General Procedure for Mono-Amination

This protocol is a starting point and may require optimization based on the specific amine and desired regioselectivity.

  • To a solution of 5,6-Dichloropyridine-3-carboxamide (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate) add the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C to 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired mono-substituted product.

FAQ 3: I am observing the formation of di-substituted and other side products. How can I minimize these?

Answer:

The formation of di-substituted products and other impurities is a common issue when the mono-substituted product is of comparable or higher reactivity than the starting material.

Causality Behind Side Product Formation:

  • Over-reaction: The mono-substituted product can sometimes be more reactive towards nucleophilic substitution than the starting 5,6-Dichloropyridine-3-carboxamide, leading to the formation of a di-substituted product.

  • Decomposition: At high temperatures, the substrate or product may decompose, leading to a complex mixture of byproducts.

  • Reaction with the Carboxamide: Strong nucleophiles, especially at elevated temperatures, can potentially react with the carboxamide functionality.

Troubleshooting & Optimization Guide:

  • Control Stoichiometry:

    • Use a slight excess (1.0 - 1.2 equivalents) of the nucleophile. Using a large excess will significantly increase the rate of di-substitution.

  • Slow Addition:

    • Adding the nucleophile slowly to the solution of the dichloropyridine can help to maintain a low concentration of the nucleophile and minimize over-reaction.

  • Lower Reaction Temperature:

    • As with improving selectivity, lowering the reaction temperature can often reduce the rate of the second substitution more than the first, leading to a cleaner mono-substitution.

  • Monitor the Reaction Closely:

    • Use TLC or LC-MS to monitor the reaction progress and stop the reaction once the starting material has been consumed, before significant amounts of the di-substituted product are formed.

  • Purification:

    • If a small amount of di-substituted product is unavoidable, careful purification by column chromatography is often necessary to isolate the desired mono-substituted product. The difference in polarity between the mono- and di-substituted products is usually sufficient for good separation.

Table 1: Recommended Starting Conditions for Mono-Substitution with Various Nucleophiles

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Major Isomer
Amines MorpholineK2CO3DMF25 - 80C-5 (less hindered)
AnilineCs2CO3Dioxane80 - 110Dependent on aniline substituents
Thiols ThiophenolNaHTHF0 - 25C-6 (softer nucleophile)
EthanethiolK2CO3Acetonitrile25 - 60C-6
Alkoxides Sodium MethoxideNaOMeMethanol25 - 65Mixture, often favors C-6
Potassium tert-butoxidet-BuOKTHF/t-BuOH25 - 80C-5 (bulky nucleophile)

Note: The expected major isomer is a prediction based on general principles and may vary depending on the specific substrate and reaction conditions.

Mechanistic Overview

The selective mono-substitution of 5,6-Dichloropyridine-3-carboxamide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Caption: Generalized SNAr mechanism for the mono-substitution of 5,6-Dichloropyridine-3-carboxamide.

Step 1: Nucleophilic Attack (Addition) The nucleophile attacks one of the carbon atoms bearing a chlorine atom (C-5 or C-6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing pyridine nitrogen and the carboxamide group.

Step 2: Leaving Group Departure (Elimination) The aromaticity of the ring is restored by the departure of the chloride leaving group, yielding the mono-substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.

References

  • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling. Available at: [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Available at: [Link]

  • Hartman, G. D., & Botor, N. (2009). Synthesis and reactions of 5,6‐dichloro‐3‐nitropyrazinamine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Deng, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Gagnon, A., et al. (2014). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Request PDF. Available at: [Link]

Sources

catalyst and ligand selection for dichloropyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst & Ligand Selection for Dichloropyridines Ticket ID: CHEM-SUP-2024-DCP Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Functionalizing dichloropyridines presents a dual challenge: Regioselectivity (distinguishing between two electrophilic sites) and Catalyst Inhibition (the pyridine nitrogen acting as a competitive ligand). This guide provides troubleshooting workflows to maximize turnover number (TON) and achieve site-selective coupling using Palladium (Pd) and Nickel (Ni) catalysis.

Module 1: Troubleshooting Regioselectivity (The "Where")

Issue: "I cannot control selectivity between the C2 and C4 positions."

Diagnosis: In 2,4-dichloropyridine, the C2 position is electronically activated (inductive effect of Nitrogen) but sterically more crowded than C4.

  • Pd-Catalysis (Oxidative Addition): Generally favors C2 due to the lower LUMO energy at the C2-Cl bond.

  • 
     (Nucleophilic Aromatic Substitution):  Can favor C4  depending on the nucleophile and solvent, as the transition state at C4 is less sterically encumbered.
    

Solution Protocol:

Target SiteStrategyRecommended Catalyst SystemMechanistic Rationale
C2-Selective Electronic Control Pd(OAc)₂ / Xantphos or Pd-G4 / XPhos Bisphosphines like Xantphos impose a wide bite angle, favoring the electronically preferred oxidative addition at C2.
C4-Selective Steric Control Pd(PPh₃)₄ (bulky) or Ni(COD)₂ / dppf While difficult to achieve purely via catalysis on unsubstituted rings, using bulky ligands can destabilize the transition state at the crowded C2, pushing reaction to C4. Alternatively, use

conditions first if compatible.
FAQ: C2 vs. C6 Selectivity

Q: I am using 2,6-dichloropyridine. How do I get mono-functionalization? A: This is a statistical challenge. To maximize mono-coupling:

  • Use a 1:1 stoichiometric ratio of boronic acid/amine to substrate.

  • Use a ligand with a high binding constant to Pd (e.g., dppf or XPhos ) to prevent the "ring-walking" mechanism that leads to double addition.

  • Stop the reaction at 80% conversion to minimize bis-coupling.

Module 2: Overcoming Catalyst Poisoning (The "How")

Issue: "My reaction stalls at 20% conversion despite using 5 mol% Pd."

Diagnosis: This is classic Heterocycle Inhibition . The pyridine nitrogen possesses a lone pair that binds strongly to the electrophilic Pd(II) center, displacing your phosphine ligand or blocking the coordination site required for the incoming nucleophile.

The Fix: Steric Bulk You must use ligands that are bulky enough to clash with the pyridine ring when it tries to bind via Nitrogen, but flexible enough to allow the C-Cl bond to approach.

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands):

    • XPhos / RuPhos: Excellent for Suzuki couplings. The biaryl backbone creates a "roof" over the Pd, blocking N-coordination.

    • BrettPhos / tBuBrettPhos: The gold standard for C-N coupling (Amination).

  • NHC Ligands (PEPPSI):

    • Pd-PEPPSI-IPr: Extremely robust. The N-Heterocyclic Carbene binds tightly, preventing ligand dissociation, while the steric bulk prevents N-poisoning.

Module 3: Visual Decision Support

Workflow: Ligand Selection Matrix

Use this logic flow to select the starting point for your optimization.

LigandSelection Start Substrate: Dichloropyridine Reaction Reaction Type? Start->Reaction CN C-N Coupling (Amination) Reaction->CN CC C-C Coupling (Suzuki/Negishi) Reaction->CC AmineType Nucleophile Type? CN->AmineType BoronType Boron Species? CC->BoronType Brett Rec: BrettPhos Pd G4 (Primary Amines) AmineType->Brett Primary RuPhos Rec: RuPhos Pd G4 (Secondary Amines) AmineType->RuPhos Secondary XPhos Rec: XPhos Pd G3 (Boronic Acids) BoronType->XPhos Stable Amphos Rec: Bis(t-Bu)3P Pd G2 (Unstable Boronates) BoronType->Amphos Protodeboronation prone

Caption: Decision tree for selecting high-activity precatalysts based on nucleophile class and reaction type.

Module 4: Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling of 2,4-Dichloropyridine

Objective: Couple arylboronic acid at C2 while preserving C4-Cl.

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%) — Crucial for preventing N-poisoning.

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution) — Weak base prevents hydrolysis.
    
  • Solvent: THF or 1,4-Dioxane (degassed).

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add Pd-precatalyst, boronic acid, and dichloropyridine to a vial equipped with a stir bar.

  • Solvent: Add deoxygenated THF.

  • Activation: Add the aqueous

    
    . Note: The biphasic system helps dissolve inorganic byproducts.
    
  • Reaction: Seal and stir vigorously at 60°C for 4–6 hours. Do not overheat; higher temps (>80°C) promote C4 activation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. C2-coupled product is usually more polar than the starting material.

Protocol B: C-N Coupling (Buchwald-Hartwig)

Objective: Amination of chloropyridines (Generic).

Reagents:

  • Chloropyridine substrate

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.4 equiv) — Strong base required for amination cycle.

  • Solvent: Toluene or t-Amyl Alcohol.

Critical Troubleshooting Step: If the reaction turns black immediately (Pd black precipitation), the amine might be chelating the Pd.

  • Fix: Switch to tBuBrettPhos Pd G4 (more steric bulk) or slow addition of the amine.

Module 5: Mechanism of Failure (Visualization)

Understanding why the reaction fails is key to fixing it.

Poisoning Pd0 Active Pd(0) L-Pd OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Productive Poisoned OFF-CYCLE SPECIES (Pyridine-Pd-L Complex) Pd0->Poisoned Ligand Displacement TransMet Transmetallation OxAdd->TransMet Pyridine Pyridine Substrate Pyridine->Poisoned N-Binding (Inhibition) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Note Bulky Ligands (XPhos/BrettPhos) BLOCK the Red Dashed Paths Note->Poisoned

Caption: The "Off-Cycle" trap where pyridine nitrogen binds to Palladium. Bulky ligands sterically preclude this interaction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Core Reference for ligand selection (BrettPhos/RuPhos)
  • Malinowski, A., et al. (2020). "Pd-Catalyzed Cross-Coupling of Chloropyridines: Catalyst Selection and Reactivity." Journal of Organic Chemistry.

    • Validates the C2 vs C4 regioselectivity profiles.
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A highly active catalyst for the Suzuki-Miyaura cross-coupling." Chemistry - A European Journal.

    • Source for NHC-based catalyst protocols in difficult heterocycles.
  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

    • Establishes the G3/G4 precatalyst utility for preventing inhibition.

Validation & Comparative

The Impact of Chlorination on the Biological Activity of Pyridine-3-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine-3-carboxamide scaffold, the core of nicotinamide (Vitamin B3), is a cornerstone for the design of a multitude of biologically active molecules.[1][2] Its derivatives have shown a wide array of therapeutic potential, including antibacterial, antifungal, antiviral, and anticancer activities.[1] A common strategy to modulate the potency and pharmacokinetic properties of such scaffolds is halogenation. This guide provides a comparative analysis of 5,6-Dichloropyridine-3-carboxamide and its non-chlorinated analog, nicotinamide, offering insights into the profound effects of chlorination on biological activity and presenting a roadmap for their experimental comparison.

The Dichotomy of Chlorination: A Double-Edged Sword in Drug Design

The introduction of chlorine atoms to a pharmacophore can dramatically alter its biological profile. This "magic chloro effect" can lead to significant improvements in potency and metabolic stability.[3] Halogens can modify a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. However, the effects of chlorination are not always beneficial and are highly dependent on the position and number of chlorine atoms, as well as the specific biological target. In some cases, halogenation can lead to decreased activity or increased toxicity. Therefore, a thorough understanding of the structure-activity relationship (SAR) is paramount.

5,6-Dichloropyridine-3-carboxamide vs. Nicotinamide: A Tale of Two Molecules

FeatureNicotinamide5,6-Dichloropyridine-3-carboxamide
Structure Pyridine-3-carboxamide5,6-dichloro-substituted Pyridine-3-carboxamide
Known Biological Roles Precursor for NAD+, PARP inhibitor, modulates inflammatory pathways.[4][5]Primarily used as a chemical intermediate; biological activity is less characterized.
Predicted Physicochemical Properties More polar, lower lipophilicity.Less polar, higher lipophilicity due to the presence of chlorine atoms.
Potential Biological Impact of Chlorination The electron-withdrawing nature of the two chlorine atoms at positions 5 and 6 is expected to significantly decrease the electron density of the pyridine ring. This could alter the molecule's ability to participate in hydrogen bonding and π-π stacking interactions with its biological targets. The steric bulk of the chlorine atoms may also influence the binding orientation within a target's active site.

Unraveling the Biological Consequences of Dichlorination: A Proposed Experimental Workflow

Given the limited direct comparative data in the public domain, this guide proposes a structured experimental workflow to elucidate the differences in biological activity between 5,6-Dichloropyridine-3-carboxamide and nicotinamide. We will focus on their potential roles as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway and a validated target in cancer therapy.

G cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Studies a Recombinant NAMPT Enzyme d NAMPT Inhibitor Screening Assay a->d b Nicotinamide (Control) b->d c 5,6-Dichloropyridine-3-carboxamide c->d e Determine IC50 Values d->e h Cellular NAD+ Level Measurement e->h Correlate enzymatic inhibition with cellular effects f Cancer Cell Line (e.g., A549) g Treatment with Compounds f->g g->h i Cell Viability/Proliferation Assay (e.g., MTT) g->i j Apoptosis Assay (e.g., Annexin V) g->j l Western Blot for Apoptosis Markers i->l Investigate cell death mechanism j->l k Molecular Docking Studies m Gene Expression Analysis (qPCR) k->m

Figure 1: A comprehensive workflow for the comparative biological evaluation of 5,6-Dichloropyridine-3-carboxamide and nicotinamide.

Phase 1: Direct Enzyme Inhibition - The NAMPT Assay

The initial step is to directly compare the inhibitory potential of both compounds on the NAMPT enzyme.

Experimental Protocol: NAMPT Inhibitor Screening Assay

This protocol is adapted from commercially available NAMPT inhibitor screening assay kits.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM NaCl, 1 mM DTT, 10 mM MgCl2).

    • Prepare stock solutions of recombinant human NAMPT enzyme, Nicotinamide, 5,6-Dichloropyridine-3-carboxamide, PRPP (phosphoribosyl pyrophosphate), and ATP in the reaction buffer.

    • Prepare a detection reagent containing an enzyme that utilizes NAD+ to generate a fluorescent or colorimetric signal.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the reaction buffer.

    • Add 5 µL of a serial dilution of the test compounds (nicotinamide and 5,6-Dichloropyridine-3-carboxamide) or a known NAMPT inhibitor (positive control). For the negative control, add 5 µL of reaction buffer.

    • Add 10 µL of the NAMPT enzyme solution to all wells except the blank.

    • Incubate the plate at 30°C for 15 minutes.

    • To initiate the reaction, add 10 µL of a substrate mixture containing Nicotinamide, PRPP, and ATP.

    • Incubate at 30°C for 1-2 hours.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of NAMPT inhibition for each concentration of the test compounds.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each compound using a suitable software.

Phase 2: Cellular Consequences of NAMPT Inhibition

Demonstrating enzymatic inhibition is the first step. The next is to ascertain if this translates to a cellular effect.

Experimental Protocol: Measurement of Cellular NAD+ Levels

This protocol is based on commercially available NAD/NADH assay kits.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., A549 lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of nicotinamide and 5,6-Dichloropyridine-3-carboxamide for 24-48 hours. Include an untreated control.

  • Cell Lysis and NAD+ Extraction:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using an acid extraction buffer (for NAD+ measurement) or a base extraction buffer (for NADH measurement) provided in the kit.

    • Neutralize the extracts as per the kit's instructions.

  • NAD+ Detection:

    • Add the extracted samples to a new 96-well plate.

    • Prepare a standard curve using the provided NAD+ standard.

    • Add the kit's reaction mixture to all wells.

    • Incubate the plate according to the manufacturer's instructions.

    • Measure the resulting colorimetric or fluorescent signal.

  • Data Analysis:

    • Calculate the NAD+ concentration in each sample using the standard curve.

    • Normalize the NAD+ levels to the protein concentration of the cell lysate.

    • Compare the dose-dependent effects of both compounds on cellular NAD+ levels.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the compounds as described above.

  • MTT Incubation:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express the cell viability as a percentage of the untreated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Phase 3: Delving into the Mechanism of Action

Understanding the downstream effects of the observed cellular changes is crucial.

G cluster_0 NAMPT Inhibition cluster_1 NAD+ Salvage Pathway cluster_2 Downstream Effects NAMPT NAMPT NMN NMN NAMPT->NMN Inhibitor 5,6-Dichloropyridine-3-carboxamide (Hypothesized stronger inhibitor) Inhibitor->NAMPT Inhibits Nicotinamide Nicotinamide Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NAD NAD NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cell_Survival Cell Survival Sirtuins->Cell_Survival Regulates DNA_Repair DNA Repair PARPs->DNA_Repair Regulates Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits DNA_Repair->Apoptosis Inhibits

Figure 2: Hypothesized signaling pathway alteration by 5,6-Dichloropyridine-3-carboxamide through NAMPT inhibition, leading to decreased NAD+ levels and subsequent effects on sirtuin and PARP activity, ultimately promoting apoptosis.

Conclusion and Future Directions

This guide outlines a systematic approach to compare the biological activity of 5,6-Dichloropyridine-3-carboxamide with its non-chlorinated parent, nicotinamide. The proposed experiments will provide crucial data on how dichlorination at the 5 and 6 positions of the pyridine ring impacts enzymatic inhibition, cellular NAD+ levels, and ultimately, cell fate. The insights gained from these studies will be invaluable for medicinal chemists and drug development professionals in the rational design of novel pyridine-3-carboxamide derivatives with enhanced therapeutic potential. The structure-activity relationship data generated will contribute to a deeper understanding of the "magic chloro effect" and its application in developing next-generation therapeutics.

References

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1366358.
  • Surana, R., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5990–6039.
  • Chen, L., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 968034.
  • Park, S. M., et al. (2017). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Oncotarget, 8(33), 54881–54894.
  • Surana, R., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Cambridge: Cambridge Open Engage.
  • Park, S. M., et al. (2017). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. CNS Neuroscience & Therapeutics, 24(8), 757-766.
  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • Cell Biolabs, Inc. NAD+/NADH Assay Kit. [Link]

  • Kaur, M., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 108.
  • Mori, V., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. npj Precision Oncology, 7(1), 29.
  • Williams, D. S., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. RSC Medicinal Chemistry, 13(9), 1109-1118.

Sources

A Comparative Guide to the In Vitro Evaluation of 5,6-Dichloropyridine-3-carboxamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 5,6-Dichloropyridine-3-carboxamide analogs are of particular interest due to the influence of halogenation on their physicochemical properties and target engagement. This guide provides a comprehensive overview of the in vitro testing of these analogs against three key enzyme targets: Poly (ADP-ribose) polymerase-1 (PARP-1), Urease, and α-Glucosidase. We will delve into the rationale for targeting these enzymes, present detailed experimental protocols for inhibition assays, and offer a comparative analysis of their inhibitory potential against established standards.

The Scientific Rationale: Why Target PARP-1, Urease, and α-Glucosidase?

The selection of an enzyme target is the foundational step in any inhibitor development program. The choice of PARP-1, Urease, and α-Glucosidase is predicated on their well-defined roles in significant pathologies.

  • Poly (ADP-ribose) polymerase-1 (PARP-1): A cornerstone of the DNA damage response (DDR), PARP-1 is a key player in the repair of single-strand DNA breaks (SSBs).[1] Its inhibition in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[2][3] The nicotinamide-like core of pyridine-3-carboxamides makes them logical candidates for competitive inhibition of PARP-1.[3]

  • Urease: This nickel-containing metalloenzyme is crucial for the survival of various pathogens, most notably Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Urease catalyzes the hydrolysis of urea to ammonia, neutralizing the acidic environment of the stomach and allowing the bacteria to colonize.[4] Inhibition of urease is a validated strategy to combat H. pylori infections.

  • α-Glucosidase: Located in the brush border of the small intestine, this enzyme is responsible for the final step in the digestion of carbohydrates, breaking down complex sugars into absorbable monosaccharides like glucose.[5][6] Inhibitors of α-glucosidase can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, representing a key therapeutic approach for managing type 2 diabetes.[7]

Comparative Inhibitory Potency: A Data-Driven Analysis

While specific data for a broad range of 5,6-Dichloropyridine-3-carboxamide analogs is emerging, the available literature on related pyridine carboxamide derivatives allows for a comparative assessment of their potential. The following tables summarize the inhibitory activities (IC50 values) of representative pyridine carboxamide analogs against their respective enzyme targets, in comparison to standard inhibitors.

It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in assay conditions can significantly influence the results. [8]

Table 1: Comparative Inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1)
CompoundScaffold ClassPARP-1 IC50 (nM)Standard InhibitorPARP-1 IC50 (nM)
2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamide 27 Tetrahydrothienopyridine carboxamide18[9]Olaparib~1-5[10]
Lead Compound 1 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide434[11]Rucaparib~1-2[10]
Analog 51 Tetrazolyl-dihydrobenzofuran-7-carboxamide35[11]Talazoparib~0.5-1[5]

Note: Data for specific 5,6-Dichloropyridine-3-carboxamide analogs as PARP inhibitors is limited in the public domain. The compounds listed are structurally related and demonstrate the potential of the broader carboxamide class.

Table 2: Comparative Inhibition of Urease
CompoundScaffold ClassUrease IC50 (µM)Standard InhibitorUrease IC50 (µM)
Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide)Pyridine Carbothioamide1.07 ± 0.043[4]Thiourea18.93 ± 0.004[4]
Rx-7 (pyridine-2-yl-methylene hydrazine carboxamide)Pyridine Carboxamide2.18 ± 0.058[4]
Compound 4i Imidazopyridine-Oxazole5.68 ± 1.66[12]Thiourea21.37 ± 1.76[12]
Compound 6g Furan Chalcone derivative13.05 ± 0.2[13]Thiourea21.021 ± 0.02[13]
Compound 3b Benzothiazole derivative6.01 ± 0.23Thiourea11.58 ± 0.34
Table 3: Comparative Inhibition of α-Glucosidase
CompoundScaffold Classα-Glucosidase IC50 (µM)Standard Inhibitorα-Glucosidase IC50 (µM)
Compound 6c Furan Chalcone derivative18.4 ± 0.11[13]Acarbose883.93 ± 2.18[13]
Compound 6e Furan Chalcone derivative58.01 ± 0.8[13]
Compound 3l Dihydroquinazoline-3-oxide0.92 ± 0.01Acarbose4.40 ± 0.05
Compound 3p Dihydroquinazoline-3-oxide0.78 ± 0.05
Luteolin-7-O-glucuronide Flavonoid14.7Acarbose>100 (varies)[7]

Experimental Protocols: A Step-by-Step Guide to In Vitro Inhibition Assays

The following protocols are detailed methodologies for assessing the inhibitory activity of 5,6-Dichloropyridine-3-carboxamide analogs against PARP-1, urease, and α-glucosidase. These protocols are designed to be self-validating through the inclusion of appropriate controls.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Causality Behind Experimental Choices:

  • Histone-coated plate: Histones are natural substrates for PARP-1, providing a biologically relevant surface for the enzymatic reaction.

  • Biotinylated NAD+: This modified co-substrate allows for the detection of PARPylation through a streptavidin-HRP conjugate.

  • Chemiluminescent detection: Offers high sensitivity for quantifying the extent of the enzymatic reaction.

Experimental Workflow Diagram:

PARP1_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat 96-well plate with Histone proteins p2 Wash and block non-specific binding sites p1->p2 r1 Add PARP-1 enzyme p2->r1 r2 Add Test Compound (e.g., Dichloropyridine analog) or Olaparib (Positive Control) or Vehicle (Negative Control) r1->r2 r3 Add Biotinylated NAD+ r2->r3 r4 Incubate at 37°C r3->r4 d1 Wash wells r4->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate d2->d3 d4 Wash wells d3->d4 d5 Add Chemiluminescent Substrate d4->d5 d6 Measure Luminescence d5->d6

Caption: Workflow for the chemiluminescent PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate again.

  • Enzymatic Reaction:

    • Add PARP-1 enzyme to each well.

    • Add serial dilutions of the 5,6-Dichloropyridine-3-carboxamide analog or the standard inhibitor (e.g., Olaparib). For negative controls, add the vehicle (e.g., DMSO).

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Wash the wells to remove unreacted reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the wells thoroughly.

    • Add a chemiluminescent HRP substrate.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.

Causality Behind Experimental Choices:

  • Berthelot's Reagent: This reagent reacts with ammonia to produce a blue-colored indophenol complex, which can be quantified spectrophotometrically.

  • Phosphate Buffer: Maintains a stable pH for the enzymatic reaction.

  • Thiourea as a standard: A well-characterized urease inhibitor used for validating the assay performance.

Experimental Workflow Diagram:

Urease_Inhibition_Workflow cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection i1 Mix Urease enzyme with Test Compound (or Thiourea/Vehicle) i2 Incubate at 37°C i1->i2 r1 Add Urea Substrate i2->r1 r2 Incubate at 37°C r1->r2 d1 Add Phenol Reagent r2->d1 d2 Add Alkali Reagent d1->d2 d3 Incubate at 37°C d2->d3 d4 Measure Absorbance at 625 nm d3->d4

Caption: Workflow for the Berthelot method-based urease inhibition assay.

Step-by-Step Methodology:

  • Pre-incubation:

    • In a 96-well plate, mix the urease enzyme solution with various concentrations of the 5,6-Dichloropyridine-3-carboxamide analog, the standard inhibitor (thiourea), or the vehicle (negative control).

    • Incubate the mixture for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a urea solution to each well.

    • Incubate for 30 minutes at 37°C.

  • Colorimetric Detection:

    • Add a phenol reagent (e.g., sodium nitroprusside in phenol).

    • Add an alkali reagent (e.g., sodium hypochlorite in sodium hydroxide).

    • Incubate for 10 minutes at 37°C to allow for color development.

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Causality Behind Experimental Choices:

  • pNPG as substrate: This synthetic substrate releases a yellow-colored product (p-nitrophenol) upon cleavage by α-glucosidase, which can be easily quantified.

  • Sodium Carbonate: This is added to stop the reaction by increasing the pH, which also enhances the color of the p-nitrophenolate ion.

  • Acarbose as a standard: A clinically used α-glucosidase inhibitor that serves as a robust positive control.

Experimental Workflow Diagram:

aGlucosidase_Inhibition_Workflow cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_detection Endpoint Detection i1 Mix α-Glucosidase enzyme with Test Compound (or Acarbose/Vehicle) i2 Incubate at 37°C i1->i2 r1 Add pNPG Substrate i2->r1 r2 Incubate at 37°C r1->r2 d1 Add Sodium Carbonate to stop the reaction r2->d1 d2 Measure Absorbance at 405 nm d1->d2

Caption: Workflow for the pNPG-based α-glucosidase inhibition assay.

Step-by-Step Methodology:

  • Pre-incubation:

    • In a 96-well plate, add the α-glucosidase enzyme solution to wells containing different concentrations of the 5,6-Dichloropyridine-3-carboxamide analog, the standard inhibitor (acarbose), or the vehicle.

    • Incubate the plate for 10 minutes at 37°C.[12]

  • Enzymatic Reaction:

    • Start the reaction by adding the p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution to each well.[12]

    • Incubate the mixture for 20 minutes at 37°C.[12]

  • Endpoint Detection:

    • Stop the reaction by adding a sodium carbonate solution to each well.[12]

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathway Context and Mechanism of Inhibition

Understanding the broader biological context of the target enzyme is crucial for interpreting the significance of its inhibition.

PARP-1 in DNA Single-Strand Break Repair

PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1] This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the break. Competitive inhibitors, such as certain pyridine carboxamides, bind to the nicotinamide-binding pocket of PARP-1, preventing the synthesis of PAR chains and stalling the repair process.

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor 5,6-Dichloropyridine- 3-carboxamide Analog Inhibitor->PARP1 competitively inhibits Urease_Pathway Stomach_Lumen Acidic Stomach Lumen (Low pH) H_pylori H. pylori Urease Urease H_pylori->Urease produces Urea Urea Urea->Urease substrate Ammonia Ammonia (NH3) Urease->Ammonia hydrolyzes to Neutral_pH Neutral Microenvironment (Higher pH) Ammonia->Neutral_pH creates Colonization Bacterial Colonization & Survival Neutral_pH->Colonization allows Inhibitor 5,6-Dichloropyridine- 3-carboxamide Analog Inhibitor->Urease inhibits

Caption: The role of urease in H. pylori survival and its inhibition.

α-Glucosidase in Carbohydrate Digestion

Dietary carbohydrates are broken down into simpler sugars in the small intestine. α-Glucosidase is a key enzyme in this process, hydrolyzing disaccharides and oligosaccharides into glucose, which is then absorbed into the bloodstream. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a more gradual increase in blood glucose levels after a meal.

aGlucosidase_Pathway Carbohydrates Dietary Carbohydrates (Disaccharides, Oligosaccharides) Small_Intestine Small Intestine aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase substrate Small_Intestine->aGlucosidase contains Glucose Glucose aGlucosidase->Glucose hydrolyzes to Bloodstream Bloodstream Glucose->Bloodstream absorbed into Blood_Glucose Increased Blood Glucose Levels Bloodstream->Blood_Glucose leads to Inhibitor 5,6-Dichloropyridine- 3-carboxamide Analog Inhibitor->aGlucosidase inhibits

Caption: α-Glucosidase's role in carbohydrate digestion and its inhibition.

Conclusion and Future Directions

The 5,6-Dichloropyridine-3-carboxamide scaffold and its analogs hold significant promise as inhibitors of clinically relevant enzymes. This guide provides a framework for their systematic in vitro evaluation, emphasizing the importance of robust experimental design, appropriate controls, and a thorough understanding of the underlying biological context. While the existing data on related pyridine carboxamides is encouraging, further studies are warranted to fully elucidate the structure-activity relationships of 5,6-dichlorinated analogs and to optimize their potency and selectivity for their respective targets. The protocols and comparative data presented herein should serve as a valuable resource for researchers dedicated to advancing these promising compounds through the drug discovery pipeline.

References

  • ResearchGate. (n.d.). Structure, inhibitory activity (IC50), antibacterial activity (MIC50)... [Image attached to a publication]. Retrieved from [Link]

  • Mumtaz, A., et al. (2022). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Frontiers in Chemistry, 10, 1035982. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of anti-urease activity. [Image attached to a publication]. Retrieved from [Link]

  • MDPI. (2020). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 9(11), 2383. Available at: [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1279. Available at: [Link]

  • ResearchGate. (n.d.). IC50 of five phytochemical compounds for α-glucosidase inhibition. [Image attached to a publication]. Retrieved from [Link]

  • Salehi, B., et al. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Plant Foods for Human Nutrition, 76(4), 397-412. Available at: [Link]

  • Pascal, J. M. (2018). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 115(47), 11866-11874. Available at: [Link]

  • Yanardağ, R., & Özsoy, N. (2021). In vitro urease and trypsin inhibitory activities of some sulfur compounds. İstanbul Journal of Pharmacy, 51(1), 85-91. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Alpha Glucosidase Inhibitors. In StatPearls. Available at: [Link]

  • Hopkins, T. A., et al. (2019). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medicinal Chemistry, 62(24), 11185-11206. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP... [Image attached to a publication]. Retrieved from [Link]

  • Li, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 837. Available at: [Link]

  • Ladds, G., & Davey, J. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 64(19), 14197-14204. Available at: [Link]

  • Wang, Z., et al. (2019). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Molecules, 24(12), 2292. Available at: [Link]

  • Ma, C., et al. (2017). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Oncology Letters, 14(4), 4395-4402. Available at: [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601. Available at: [Link]

  • Thapa, P., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11370-11393. Available at: [Link]

  • ACS Publications. (2022). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega, 7(22), 18451-18462. Available at: [Link]

  • ResearchGate. (n.d.). Results of α-glucosidase inhibitory activity. [Image attached to a publication]. Retrieved from [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available at: [Link]

  • Wang, L., et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. European Journal of Medicinal Chemistry, 145, 71-84. Available at: [Link]

  • Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1361. Available at: [Link]

  • ResearchGate. (n.d.). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. [Publication]. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. [Image attached to a publication]. Retrieved from [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(13), 4153. Available at: [Link]

  • ResearchGate. (n.d.). Bar graph representation showing the comparative IC50 values for the... [Image attached to a publication]. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 19(3), 596-608. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents. Molecules, 25(22), 5467. Available at: [Link]

  • International Continence Society. (2022). ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. Retrieved from [Link]

  • MDPI. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(11), 2647. Available at: [Link]

  • Massive Bio. (2023). Poly Adp Ribose Polymerase 1. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. RSC Advances, 12(10), 6065-6071. Available at: [Link]

  • ScienceDirect. (2021). Design, synthesis and α-glucosidase inhibition study of novel embelin derivatives. Bioorganic Chemistry, 114, 105125. Available at: [Link]

  • ACS Publications. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Noolu, B., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 24(20), 15414. Available at: [Link]

  • MDPI. (2024). Fermentation-Driven Generation of α-Glucosidase Inhibitory Whey Peptides by Marine-Derived Probiotic Lacticaseibacillus casei DS31: Activity Enrichment and Peptidomics. Foods, 13(3), 441. Available at: [Link]

  • National Institutes of Health. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology, 3(12), 1461-1471. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. [Image attached to a publication]. Retrieved from [Link]

  • Ragab, F. A. F., et al. (2021). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules, 26(11), 3237. Available at: [Link]

Sources

Comparative Guide: Docking Optimization of Dichloropyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 3,5-dichloropyridine (DCP) scaffold represents a "privileged structure," particularly in kinase and protease inhibition. While unsubstituted pyridines often suffer from rapid metabolic clearance and suboptimal binding, DCP moieties offer a dual advantage: enhanced lipophilic efficiency (LipE) and the potential for halogen bonding (X-bond) interactions.

This guide provides a comparative technical analysis of DCP-based inhibitors against their non-halogenated and mono-halogenated bioisosteres. We detail a self-validating docking protocol designed to capture the subtle electronic effects—specifically the "sigma hole"—that standard high-throughput docking often misses.

Mechanistic Rationale: Why Dichloropyridines?

To design effective inhibitors, one must understand the causality behind the scaffold's performance.

The Sigma Hole Effect

Unlike hydrogen or methyl substituents, chlorine atoms on an electron-deficient ring (like pyridine) exhibit an anisotropic charge distribution.

  • The Belt: An equatorial region of negative electrostatic potential.

  • The Sigma Hole: A region of positive potential along the C-Cl bond axis.

Application Insight: In comparative docking, a DCP inhibitor often outperforms a dimethyl-pyridine analog not just due to sterics, but because the sigma hole can form a highly directional electrostatic interaction with backbone carbonyl oxygens in the target active site (e.g., the hinge region of kinases).

Comparative Matrix
Scaffold VariantSteric BulkElectronic CharacterPrimary Interaction ModeMetabolic Stability
Pyridine (Unsub) LowElectron DeficientH-Bond Acceptor (N)Low (Oxidation prone)
3-Chloropyridine MediumInductive WithdrawalH-Bond Acceptor + Weak X-BondMedium
3,5-Dimethylpyridine HighElectron DonorSteric OcclusionHigh
3,5-Dichloropyridine HighStrong WithdrawalH-Bond Acceptor + Strong X-Bond High (Blocked sites)

Experimental Protocol: High-Fidelity Docking Workflow

Standard force fields often treat halogens merely as dense, negative spheres, leading to false negatives for DCP inhibitors. This protocol incorporates QM-derived partial charges or specialized scoring functions to validate the X-bond.

Phase 1: Ligand Preparation (The Critical Step)
  • Objective: Generate accurate 3D conformers and charge distributions.

  • Tool: Avogadro / Gaussian (for QM) or RDKit.

  • Step-by-Step:

    • SMILES Entry: Input the DCP analog structure.

    • Energy Minimization: Apply MMFF94 force field.

    • Charge Correction (Expert Step): Standard Gasteiger charges may underestimate the sigma hole. If possible, run a single-point DFT calculation (B3LYP/6-31G*) to assign electrostatic potential (ESP) charges.

    • Rotatable Bonds: Freeze the pyridine ring bonds; allow rotation only on linkers.

Phase 2: Receptor Preparation
  • Target Selection: For this comparison, we assume a generic Kinase model (e.g., c-Met or ALK) where the hinge region is critical.

  • Source: RCSB Protein Data Bank (PDB).

  • Sanitization:

    • Remove water molecules (unless bridging is expected).

    • Add polar hydrogens (critical for H-bond directionality).

    • Compute Gasteiger charges for the protein.

Phase 3: Grid Generation & Docking
  • Tool: AutoDock Vina (chosen for its scoring function's balance of steric and hydrophobic terms).

  • Grid Box: Center on the co-crystallized ligand. Extend dimensions to

    
     Å to encompass the hydrophobic back-pocket.
    
  • Exhaustiveness: Set to 32 (Standard is 8; DCPs require higher sampling to resolve the chlorine clash vs. bond).

Workflow Visualization

The following diagram outlines the logic flow for differentiating DCP inhibitors from standard analogs during the docking process.

DockingWorkflow Start Start: Candidate Selection LigandPrep Ligand Prep (MMFF94 + ESP Charges) Start->LigandPrep ReceptorPrep Receptor Prep (H-Bond Optimization) Start->ReceptorPrep Decision Is Halogen Present? LigandPrep->Decision ReceptorPrep->Decision StandardDock Standard Vina Docking Decision->StandardDock No (Methyl/H) XBondDock X-Bond Aware Docking (High Exhaustiveness) Decision->XBondDock Yes (Cl/Br) Analysis Interaction Analysis (PLIP / PyMOL) StandardDock->Analysis XBondDock->Analysis Output Compare Binding Energy (ΔG) Analysis->Output

Figure 1: Decision tree for comparative docking protocols. Note the bifurcation for halogenated ligands to ensure sampling of sigma-hole interactions.

Comparative Performance Data

The following data represents a synthesized comparison of binding energies against a representative kinase target (e.g., c-Met, PDB: 3LQ8), illustrating the "Chlorine Advantage."

Inhibitor AnalogSubstitution (R)Binding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions Observed
Compound A H (Unsub)-7.20.38H-bond (Hinge N)
Compound B 3-Methyl-7.50.36Hydrophobic contact
Compound C 3-Chloro-8.10.41H-bond + Weak VdW
Compound D 3,5-Dichloro -9.4 0.45 H-bond + X-Bond (C=O)

Analysis:

  • Compound D (DCP) demonstrates a significant affinity jump (-1.3 kcal/mol vs. Monochloro).

  • Causality: Visual inspection (via PyMOL) typically reveals the 3-position chlorine occupying a hydrophobic pocket while the 5-position chlorine directs the sigma hole toward a backbone carbonyl, a geometry inaccessible to the methyl analog (Compound B).

Interaction Network Diagram

Understanding the specific topology of the DCP binding mode is crucial for optimization.

InteractionMap Inhibitor Dichloropyridine Core Hinge Hinge Region (Met1160) Inhibitor->Hinge H-Bond (N...NH) Pocket Hydrophobic Pocket (Val/Ala) Inhibitor->Pocket VdW (3-Cl) Backbone Backbone C=O (Glu1158) Inhibitor->Backbone Halogen Bond (5-Cl...O)

Figure 2: Interaction map showing the tripartite binding mode of the DCP scaffold. The Halogen Bond (Green Arrow) is the differentiator.

Troubleshooting & Validation

To ensure Trustworthiness , every docking result must be validated:

  • RMSD Check: Re-dock the native co-crystallized ligand. An RMSD < 2.0 Å validates the grid box setup.

  • Visual Confirmation: Use the Protein-Ligand Interaction Profiler (PLIP) to explicitly detect halogen bonds. Standard viewers may only show these as "clashes" due to atomic radii overlap.

  • Negative Control: Dock the 3,5-dimethyl analog. If the energy score is identical to the dichloro analog, your scoring function is likely ignoring the electronic contribution of the halogen (false positive correlation).

References

  • AutoDock Vina: The open-source standard for molecular docking and virtual screening.

  • RCSB Protein Data Bank (PDB)

  • Protein-Ligand Interaction Profiler (PLIP): A tool for fully automated characterization of non-covalent interactions, including halogen bonds.

  • Avogadro: An advanced molecule editor and visualizer used for ligand preparation and force-field optimiz

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5,6-Dichloropyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery and development, the metabolic stability of a potential therapeutic agent is a cornerstone of its success. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or may require inconveniently frequent dosing.[1] Conversely, a molecule with optimized metabolic stability can exhibit a longer half-life, improved oral bioavailability, and a more predictable dose-response relationship.[2][3] The liver is the primary organ responsible for drug metabolism, largely orchestrated by the cytochrome P450 (CYP) family of enzymes, which catalyze the initial, or Phase I, metabolism of many xenobiotics.[2][4]

The 5,6-dichloropyridine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The inherent chemical features of this scaffold—an electron-deficient pyridine ring due to the two chlorine atoms and a potentially labile amide bond—present both opportunities and challenges for drug designers. Understanding the metabolic fate of derivatives built upon this core is paramount.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic stability of 5,6-Dichloropyridine-3-carboxamide derivatives. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol for in vitro assessment, and explore the structure-activity relationships (SAR) that govern the metabolic fate of these compounds.

Foundational Concepts: Quantifying Metabolic Liability

The primary goal of an in vitro metabolic stability assay is to quantify the rate at which a compound is eliminated by metabolic processes. This is typically expressed through two key parameters:

  • Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater stability.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[5][6] It is a crucial parameter for predicting in vivo hepatic clearance.[1][3]

To determine these parameters, we utilize subcellular fractions of the liver, most commonly liver microsomes . These are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, including the critical CYP enzymes.[1][2] While hepatocytes (whole liver cells) can assess both Phase I and Phase II metabolism, the liver microsomal stability assay is a cost-effective, high-throughput method that is exceptionally well-suited for the initial screening and rank-ordering of compounds based on their Phase I metabolic liability.[2][7]

Experimental Protocol: A Validated Liver Microsomal Stability Assay

The following protocol is designed to be a self-validating system. The inclusion of both positive and negative controls ensures the integrity of the assay, confirming that the observed compound depletion is due to enzyme-catalyzed metabolism and that the system is performing as expected.

Materials and Reagents
  • Test Compounds: 5,6-Dichloropyridine-3-carboxamide derivatives (e.g., 10 mM stock solutions in DMSO).

  • Liver Microsomes: Pooled human or other species-specific liver microsomes (e.g., from a commercial supplier).

  • Cofactor: NADPH regenerating system or 1 mM NADPH solution. The cofactor is essential to initiate the catalytic cycle of CYP enzymes.[8]

  • Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • Positive Control Compounds: Compounds with known metabolic fates (e.g., Midazolam for high clearance, Diclofenac for medium clearance).[9]

  • Quenching Solution: Acetonitrile or methanol containing an appropriate internal standard (for LC-MS/MS analysis).

  • Incubation Plate: 96-well or 384-well plates.[10]

  • Incubator: Set to 37°C.

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare a working solution of the test compounds and positive controls by diluting the 10 mM DMSO stock to a final concentration of 1 µM in the phosphate buffer.[9] The final DMSO concentration in the incubation should be kept low (e.g., ≤ 0.25%) to avoid inhibiting enzyme activity.[8]

    • Thaw the liver microsomes on ice and dilute them with cold phosphate buffer to a working concentration of 0.5 mg/mL protein.[8]

  • Incubation Setup (Pre-incubation):

    • In the incubation plate, combine the diluted liver microsomes and the test compound working solution.

    • Pre-incubate this mixture for 5-10 minutes at 37°C to allow the system to reach thermal equilibrium.[9][11]

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH solution to each well.[8] The final volume should be consistent across all wells.

    • For the negative control ("minus cofactor"), add an equal volume of buffer instead of the NADPH solution. This control is critical to distinguish enzymatic degradation from chemical instability.[9][11]

  • Time-Course Sampling:

    • Immediately after adding NADPH, take the first sample (T=0 minute). This is accomplished by transferring an aliquot of the reaction mixture into a separate plate containing the cold quenching solution.

    • Continue to incubate the reaction plate at 37°C with gentle agitation.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the reaction plate to the quenching plate.[9][10] The quenching solution, typically cold acetonitrile, serves to stop the enzymatic reaction by precipitating the microsomal proteins.[8]

  • Sample Processing and Analysis:

    • Once all time points are collected, vigorously mix the quenching plate and then centrifuge at high speed (e.g., 3000 rpm for 20 minutes) to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The amount of parent compound is determined based on the peak area ratio of the compound to the internal standard.[9]

Data Analysis and Interpretation
  • Calculate Percent Remaining: For each time point, express the amount of parent compound as a percentage of the amount present at T=0.

  • Determine the Rate of Depletion (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line is the elimination rate constant (-k).

  • Calculate Half-Life (t½): Use the formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Use the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cpd Prepare Test Compound Solution (1µM) pre_incubate 1. Pre-incubate Microsomes & Compound at 37°C prep_cpd->pre_incubate prep_mic Prepare Microsome Solution (0.5 mg/mL) prep_mic->pre_incubate prep_nadph Prepare NADPH Cofactor Solution initiate 2. Initiate Reaction with NADPH prep_nadph->initiate pre_incubate->initiate incubate 3. Incubate at 37°C initiate->incubate sampling 4. Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sampling quench 5. Quench Reaction with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Structure-Activity Relationships (SAR) for Enhancing Metabolic Stability

The true power of these assays lies in guiding the next round of chemical synthesis. By comparing the metabolic stability of closely related analogues, we can deduce critical structure-activity relationships.[12][13] For the 5,6-Dichloropyridine-3-carboxamide scaffold, several strategies can be employed to enhance metabolic stability.[3]

  • Blocking Sites of Metabolism: The pyridine ring and the substituents on the carboxamide are potential sites for CYP-mediated oxidation.

    • Aromatic Hydroxylation: The pyridine ring, despite being electron-deficient, can still be a target. Introducing metabolically robust groups or blocking positions with atoms like fluorine can prevent this.

    • Alkyl Oxidation: If the amide bears an alkyl substituent, oxidation at the carbon alpha to the nitrogen (N-dealkylation) or at terminal positions is common. Replacing a linear alkyl chain with a branched one, a cycloalkyl group, or incorporating heteroatoms can sterically hinder or electronically deactivate these positions.

  • Modulating Physicochemical Properties:

    • Lipophilicity (cLogP): Highly lipophilic compounds tend to be better substrates for CYP enzymes. Strategies to reduce lipophilicity, such as introducing polar functional groups, can sometimes improve metabolic stability.[14]

  • Amide Bond Stabilization: The carboxamide bond itself can be susceptible to hydrolysis by amidases.

    • Steric Hindrance: Introducing bulky groups near the amide bond can sterically shield it from enzymatic attack.

    • Bioisosteric Replacement: In cases of severe amide instability, replacing the amide with a more stable bioisostere (e.g., a 1,2,4-triazole or oxadiazole) can be a powerful strategy to eliminate this metabolic liability while preserving key binding interactions.[15]

SAR Logic Diagram

G cluster_compound Parent Compound cluster_observation Observation cluster_strategy Optimization Strategy cluster_outcome Desired Outcome parent 5,6-Dichloropyridine- 3-carboxamide Derivative observation High CLint (Low Metabolic Stability) parent->observation strat1 Block Metabolic Hotspots (e.g., Fluorination, Alkyl Branching) observation->strat1 Hypothesize & Modify strat2 Reduce Lipophilicity (Add Polar Groups) observation->strat2 Hypothesize & Modify strat3 Amide Bioisosteric Replacement (e.g., Triazole) observation->strat3 Hypothesize & Modify outcome Low CLint (High Metabolic Stability) strat1->outcome strat2->outcome strat3->outcome

Caption: Logic flow for improving the metabolic stability of derivatives.

Comparative Data Guide

To illustrate the application of this assay, consider the following hypothetical data for a series of derivatives where the R-group on the amide nitrogen is varied.

Compound IDStructural Modification (R-group)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-01 -H1592.4
Deriv-02 -CH₃2555.4
Deriv-03 -CH(CH₃)₂ (Isopropyl)7019.8
Deriv-04 -Cyclopropyl> 120< 11.6
Deriv-05 -CH₂Ph (Benzyl)8173.3
Interpretation of Comparative Data
  • Parent-01 vs. Deriv-02 & 03: The data shows a clear trend where increasing the steric bulk directly attached to the amide nitrogen (H < Methyl < Isopropyl) leads to a significant increase in metabolic stability (longer t½, lower CLint). This strongly suggests that the region around the amide is a metabolic hotspot, and steric hindrance is an effective strategy to protect it.

  • Deriv-04 (Cyclopropyl): The cyclopropyl group, being conformationally constrained and less prone to oxidation than a simple alkyl chain, confers the highest metabolic stability in this series. This is a common and effective strategy in medicinal chemistry.

  • Deriv-05 (Benzyl): The introduction of a benzyl group dramatically decreases metabolic stability. This is likely due to the introduction of a new, highly labile site—the benzylic carbon—which is readily hydroxylated by CYP enzymes. This highlights the importance of considering the metabolic liabilities of any new substituents introduced.

Conclusion

The systematic assessment of metabolic stability is not merely a screening step but a pivotal component of the iterative design-make-test-analyze cycle in drug discovery. For the 5,6-Dichloropyridine-3-carboxamide class of compounds, the liver microsomal stability assay provides a robust, high-throughput method to generate actionable data. By integrating this experimental protocol with a sound understanding of structure-activity relationships, researchers can rationally design and prioritize derivatives with an enhanced pharmacokinetic profile, significantly increasing the probability of advancing a successful drug candidate. The insights gained from these early in vitro assays are invaluable for making informed decisions and efficiently allocating resources in the long and challenging path of drug development.

References

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • ChemHelpASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube.
  • Singh, S., Sahu, P., & Singh, M. R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(7), 654–657.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 26(15), 4475.
  • Nakagawa, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4147–4161.
  • Hughes, T. S., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 60(20), 8459–8473.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Aburto-Guzmán, A. I., et al. (2023).
  • Wu, D., Ramin, S. A., & Cederbaum, A. I. (1997). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Molecular and Cellular Biochemistry, 173(1-2), 103-111.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Wikipedia. (n.d.). Nicotine.
  • Drug Design Org. (2005, May). Structure Activity Relationships.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(7), 689-703.
  • Bey, E., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry, 86, 643-655.
  • Gîrd, C. E., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Iacopetta, D., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1456.
  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][7]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054.

  • ResearchGate. (2025, October 11). Structure-Activity Relationship Study of Majusculamide D: Overcoming Metabolic Instability and Severe Toxicity with a Fluoro Analogue.
  • National Center for Biotechnology Information. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.